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  • Product: 4,5-dichloro-6-ethoxypyridazin-3(2h)-one
  • CAS: 117613-99-7

Core Science & Biosynthesis

Foundational

Thermal Stability and Decomposition of 4,5-dichloro-6-ethoxypyridazin-3(2H)-one: A Framework for Analysis and Hazard Assessment

An In-Depth Technical Guide for the Senior Application Scientist Abstract: The pyridazinone core is a foundational scaffold in medicinal chemistry and materials science, valued for its diverse biological activities and p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Senior Application Scientist

Abstract: The pyridazinone core is a foundational scaffold in medicinal chemistry and materials science, valued for its diverse biological activities and physicochemical properties.[1][2] The thermal stability of any novel pyridazinone derivative, such as 4,5-dichloro-6-ethoxypyridazin-3(2H)-one, is a critical parameter that dictates its viability in drug development and manufacturing. Understanding its behavior under thermal stress is paramount for defining safe handling, storage, and processing conditions. While specific thermal decomposition data for 4,5-dichloro-6-ethoxypyridazin-3(2H)-one is not extensively available in peer-reviewed literature, this guide establishes a comprehensive analytical framework based on established thermoanalytical techniques and data from analogous heterocyclic compounds. We will detail the requisite experimental workflows, explain the causality behind methodological choices, and propose plausible decomposition pathways to provide a robust predictive assessment for researchers and drug development professionals.

Introduction: The Imperative of Thermal Characterization

4,5-dichloro-6-ethoxypyridazin-3(2H)-one is a substituted pyridazinone, a class of heterocyclic compounds known for a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties.[3] The introduction of halogen and alkoxy substituents onto the pyridazinone ring can significantly alter its electronic and steric properties, influencing both its therapeutic efficacy and its chemical stability.

The thermal characterization of such a molecule is not merely an academic exercise; it is a cornerstone of process safety and risk assessment. An uncontrolled exothermic decomposition can lead to a thermal runaway, a hazardous scenario where an accelerating, self-heating reaction can result in catastrophic equipment failure and personnel risk.[4][5] Therefore, a thorough understanding of the compound's melting point, decomposition onset temperature, energy release, and gaseous byproducts is essential before any scale-up or formulation activities.

This guide outlines a multi-tiered analytical approach, beginning with screening techniques to establish a basic thermal profile and progressing to advanced methods for a comprehensive hazard analysis.

Proposed Analytical Workflow: A Multi-Technique Strategy

A single analytical technique is insufficient to fully characterize thermal stability. A cascading workflow, where the results of one experiment inform the next, provides the most complete and reliable data. We propose a four-stage workflow grounded in established thermoanalytical principles.[6]

Analytical_Workflow cluster_0 Stage 1: Initial Screening cluster_1 Stage 2: Evolved Gas Analysis cluster_2 Stage 3: Adiabatic & Runaway Assessment cluster_3 Stage 4: Comprehensive Report DSC Differential Scanning Calorimetry (DSC) TGA_FTIR TGA coupled with FTIR/MS (TGA-EGA) DSC->TGA_FTIR Provides T_onset, ΔH_decomp TGA Thermogravimetric Analysis (TGA) TGA->TGA_FTIR Provides T_onset, Mass Loss % ARC Accelerating Rate Calorimetry (ARC) TGA_FTIR->ARC Identifies gaseous byproducts (e.g., HCl, CO) Report Thermal Hazard Assessment Report TGA_FTIR->Report ARC->Report Defines T_D24, TMR, Adiabatic ΔT

Caption: Proposed analytical workflow for thermal stability assessment.

Methodologies and Rationale

Stage 1: Initial Screening

A. Differential Scanning Calorimetry (DSC)

  • Purpose: DSC is the primary tool for identifying thermal transitions such as melting, crystallization, and decomposition.[7][8] It measures the heat flow into or out of a sample as it is heated, providing both the temperature (T) and enthalpy (ΔH) of these events. An exothermic peak during a scan is a clear indicator of decomposition.

  • Causality: The choice to start with DSC is driven by its sensitivity in detecting energy release. The onset temperature of an exotherm provides the first critical data point for the upper limit of thermal stability. The magnitude of the enthalpy of decomposition (ΔH_decomp) gives a preliminary, though not absolute, indication of the potential energy hazard.[9]

B. Thermogravimetric Analysis (TGA)

  • Purpose: TGA measures the change in mass of a sample as a function of temperature.[10] It is essential for determining the temperature at which decomposition begins (onset temperature) and quantifying the mass loss in distinct stages. For some pyridazine derivatives, TGA can also reveal sublimation, where a complete mass loss occurs without chemical degradation.[11]

  • Causality: TGA complements DSC by confirming that an observed exotherm is associated with mass loss (decomposition) rather than a phase change (e.g., crystallization). If multiple mass loss steps are observed, it suggests a multi-stage decomposition mechanism, which requires further investigation.

Detailed Protocol: DSC Screening
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of 4,5-dichloro-6-ethoxypyridazin-3(2H)-one into a hermetically sealed aluminum or gold-plated high-pressure pan.

    • Rationale: A small sample mass minimizes thermal gradients and the risk of a violent event inside the instrument. Hermetic sealing is crucial to contain any evolved gases and prevent evaporation of the sample before decomposition.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (Nitrogen or Argon) at a flow rate of 50 mL/min.

      • Rationale: An inert atmosphere prevents oxidative decomposition, which is a different and often more complex process than pyrolytic (thermal) decomposition. This allows for the study of the intrinsic stability of the molecule.

    • Heat the sample from ambient temperature to a temperature well beyond the decomposition point (e.g., 25 °C to 400 °C) at a linear heating rate of 10 °C/min.

      • Rationale: A 10 °C/min heating rate is a standard condition that balances good resolution of thermal events with practical experiment duration.[12]

  • Data Analysis:

    • Determine the melting point (T_m) from the peak of the endotherm. The literature value for the closely related 4,5-dichloropyridazin-3(2H)-one is 200-206°C, providing an expected range.[13]

    • Identify the onset temperature of decomposition (T_onset) from the initial deviation of the exothermic peak from the baseline.

    • Calculate the enthalpy of decomposition (ΔH_decomp) by integrating the area under the exothermic peak.

Stage 2: Evolved Gas Analysis (EGA)
  • Purpose: Identifying the gaseous byproducts of decomposition is critical for understanding the reaction mechanism and assessing the toxicity hazards. This is typically achieved by coupling the gas outlet of a TGA to a Fourier-Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS).

  • Causality: Knowing the identity of evolved gases allows for the reconstruction of the decomposition pathway. For 4,5-dichloro-6-ethoxypyridazin-3(2H)-one, the presence of chlorine, ethoxy, and a nitrogen-containing ring suggests the potential evolution of toxic and corrosive gases like hydrogen chloride (HCl), carbon monoxide (CO), and nitrogen oxides (NOx).[14]

Detailed Protocol: TGA-FTIR Analysis
  • Instrument Setup: Couple the heated gas transfer line from the TGA furnace outlet to the gas cell of an FTIR spectrometer.

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Rationale: A slightly larger sample mass than in DSC is used to ensure the concentration of evolved gases is sufficient for detection by the FTIR.

  • Experimental Conditions:

    • Heat the sample under a high-purity nitrogen atmosphere at a heating rate of 20 °C/min.

      • Rationale: A faster heating rate can sometimes produce a higher concentration of evolved gases, improving the signal-to-noise ratio in the FTIR spectra.

    • Simultaneously record the mass loss (TGA) and the infrared spectra of the evolved gases at regular time or temperature intervals.

  • Data Analysis:

    • Correlate the TGA mass loss steps with the appearance of specific IR absorption bands. For example, a mass loss step occurring simultaneously with the appearance of a strong band around 2800-3000 cm⁻¹ would strongly indicate the evolution of HCl.

    • Compare the acquired spectra with reference libraries to identify major decomposition products.

Stage 3: Adiabatic and Runaway Assessment
  • Purpose: Accelerating Rate Calorimetry (ARC) simulates a worst-case thermal runaway scenario by creating an adiabatic environment (no heat loss).[4][15] It provides critical safety data, including the onset of self-heating, the Time to Maximum Rate (TMR), and the rates of temperature and pressure rise under adiabatic conditions.

  • Causality: While DSC provides data under controlled heating, an actual runaway event is an adiabatic process. ARC data is therefore directly applicable to large-scale process safety design, helping to define critical safety parameters like the Temperature of No Return (TNR) and engineering for emergency relief systems.[16]

Anticipated Decomposition Pathways

Based on the structure of 4,5-dichloro-6-ethoxypyridazin-3(2H)-one, several decomposition pathways are plausible. The initial steps are likely to involve the cleavage of the weakest bonds in the molecule under thermal stress.

Decomposition_Pathway cluster_0 Proposed Thermal Decomposition of 4,5-dichloro-6-ethoxypyridazin-3(2H)-one Parent [Parent Molecule] 4,5-dichloro-6-ethoxypyridazin-3(2H)-one Pathway1 Pathway A: De-ethylation Parent->Pathway1 Pathway2 Pathway B: De-ethoxylation Parent->Pathway2 Pathway3 Pathway C: Ring Cleavage Parent->Pathway3 IntermediateA 4,5-dichloropyridazin-3(2H)-one Pathway1->IntermediateA Product1 Ethylene (C2H4) Pathway1->Product1 IntermediateB Radical Intermediates Pathway2->IntermediateB Product3 CO, CO2 Pathway3->Product3 Product4 N2 Pathway3->Product4 Product5 Charred Residue Pathway3->Product5 Product2 HCl IntermediateA->Product2 Elimination IntermediateA->Product5 IntermediateB->Product2 IntermediateB->Product5

Caption: Plausible decomposition pathways for the title compound.

  • De-alkylation/Elimination: The C-O bond in the ethoxy group could cleave, leading to the elimination of ethylene (CH₂=CH₂) and forming a hydroxyl intermediate, which could then eliminate HCl. Alternatively, direct elimination of chloroethane is possible.

  • Ring Cleavage: At higher temperatures, the pyridazinone ring itself is expected to fragment. This can lead to the extrusion of stable molecules like nitrogen gas (N₂) and carbon monoxide (CO), resulting in a variety of smaller fragments and ultimately a carbonaceous residue.

  • De-chlorination: The C-Cl bonds are relatively strong but can cleave at elevated temperatures, often via radical mechanisms or elimination as HCl if a proton source is available.

The TGA-FTIR analysis would be instrumental in determining which of these pathways predominates by identifying the initial gaseous products. For instance, the early detection of ethylene would support Pathway A.

Data Synthesis and Hazard Assessment

The data from all analytical stages should be compiled to form a cohesive assessment of the compound's thermal stability.

ParameterAnalytical TechniqueTypical Value (Predicted Range)Significance for Safety and Processing
Melting Point (T_m) DSC180 - 220 °CDefines the upper limit for solid-state processing and drying.
Decomposition Onset (T_onset) DSC, TGA> 250 °CCritical temperature; processing should remain well below this value. Pyridazinones can be highly stable.[11]
Enthalpy of Decomposition (ΔH_decomp) DSC-100 to -500 J/gIndicates the amount of energy released; higher values suggest a greater potential for a violent runaway.
Mass Loss (%) TGA60 - 90%Quantifies the amount of material that volatilizes during decomposition. A high mass loss with a large exotherm is particularly hazardous.
Evolved Gas Products TGA-FTIR / TGA-MSHCl, CO, NOx, C₂H₄Identifies toxic, corrosive, or flammable byproducts, informing ventilation and scrubbing requirements.[14]
Adiabatic Onset (T_D24) ARC> 230 °CThe temperature at which the time to maximum rate is 24 hours; considered a safe upper limit for long-term storage.
Adiabatic Temp. Rise (ΔT_ad) ARC150 - 400 °CThe theoretical temperature increase in a perfect adiabatic system; a key indicator of runaway severity.
Max Self-Heat Rate (dT/dt)_max ARC> 100 °C/minIndicates the speed of the runaway reaction at its peak.

Conclusion

While direct experimental data for 4,5-dichloro-6-ethoxypyridazin-3(2H)-one is not publicly available, a robust and reliable assessment of its thermal stability and decomposition hazards can be achieved through a systematic application of modern thermoanalytical techniques. The proposed workflow, combining DSC and TGA for initial screening, TGA-FTIR for evolved gas analysis, and ARC for adiabatic runaway simulation, provides a comprehensive framework for researchers and drug development professionals. This structured approach ensures that critical safety data is generated, enabling the safe handling, processing, and storage of this and other novel chemical entities, thereby upholding the highest standards of scientific integrity and laboratory safety.

References

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  • ChemInform Abstract: Synthesis of 4,5-Dichloro-1-(4,5-dichloropyridazin-3-yl)pyridazin-6-one.
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Sources

Exploratory

A Technical Guide to the Biological Activities of Novel Pyridazinone Derivatives

Introduction: The Pyridazinone Scaffold as a Privileged Core in Medicinal Chemistry The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazinone Scaffold as a Privileged Core in Medicinal Chemistry

The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern drug discovery.[1][2] Its remarkable versatility allows for functionalization at multiple positions, enabling the generation of vast chemical libraries with diverse pharmacophoric features.[3] This structural adaptability translates into an ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][4] Historically, pyridazinone derivatives have been investigated for decades, yielding compounds with demonstrated utility in cardiovascular, inflammatory, and oncologic indications.[5][6]

This guide provides an in-depth technical overview of the principal biological activities associated with novel pyridazinone derivatives. Designed for researchers and drug development professionals, it moves beyond a simple cataloging of effects to explain the causality behind experimental design and to provide robust, field-proven protocols for validating these activities in a laboratory setting. We will explore four key areas where pyridazinones show significant promise: oncology, inflammation, infectious diseases, and cardiovascular disorders.

Anticancer Activity: Targeting Key Oncogenic Pathways

The search for more effective and less toxic chemotherapeutics is a primary driver of oncologic research. Pyridazinone derivatives have emerged as a promising class of compounds due to their ability to modulate critical pathways involved in tumor growth, proliferation, and survival.[7][8] A significant number of these derivatives exert their effects by inhibiting protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[9][10] Beyond kinase inhibition, these compounds can trigger programmed cell death (apoptosis) and halt the cell division cycle, representing a multi-pronged attack on cancer cells.[11][12]

A key advantage of this scaffold is the potential to develop dual-function agents. For instance, as cancer patients are often immunocompromised and susceptible to infections, pyridazinone derivatives have been designed to possess both anticancer and antimicrobial properties, addressing a critical unmet need in patient care.[9][10][12]

Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction

Many potent pyridazinone-based anticancer agents function by competitively binding to the ATP-binding site of receptor tyrosine kinases like VEGFR-2. This inhibition blocks downstream signaling cascades, preventing the formation of new blood vessels that tumors need to grow. Concurrently, these compounds can initiate apoptosis by altering the expression of key regulatory genes. Studies have shown that certain derivatives upregulate pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2, tipping the cellular balance towards self-destruction.[9][10] This dual mechanism of anti-angiogenesis and apoptosis induction makes them highly effective antineoplastic agents.

Anticancer_Mechanism cluster_0 Pyridazinone Derivative Action cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes PD PD VEGFR2 VEGFR-2 PD->VEGFR2 Inhibits Apoptosis_Pathway Apoptosis Pathway PD->Apoptosis_Pathway Modulates Pyridazinone\nDerivative Pyridazinone Derivative Angiogenesis Angiogenesis Blocked VEGFR2->Angiogenesis p53 p53 / Bax (Pro-apoptotic) Apoptosis_Pathway->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis_Pathway->Bcl2 Downregulates Apoptosis Apoptosis Induced p53->Apoptosis Bcl2->Apoptosis Inhibits

Caption: Mechanism of Pyridazinone Anticancer Activity.

Data Summary: In Vitro Anticancer Activity

The following table summarizes the growth inhibitory effects of representative pyridazinone derivatives against various human cancer cell lines, as reported in recent literature.

CompoundCancer Cell LineAssay TypeEndpointActivity (µM)Reference
10l A549/ATCC (NSCLC)NCI-60 ScreenGI₅₀1.66[9][10]
17a Melanoma (LOX IMVI)NCI-60 ScreenGI₅₀3.31[9][10]
17 MCF-7 (Breast)Cytotoxicity AssayIC₅₀1.03[13]
17 A549 (Lung)Cytotoxicity AssayIC₅₀1.56[13]

GI₅₀: Concentration causing 50% growth inhibition. IC₅₀: Concentration causing 50% inhibition of cell viability.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of novel pyridazinone derivatives on a cancer cell line. The MTT assay is a colorimetric method that measures metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Test Compounds (dissolved in DMSO, stock solution 10 mM)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom microplates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in complete medium and perform a cell count (e.g., using a hemocytometer). Adjust the cell density to 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Leave a few wells with medium only to serve as a blank.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and 0.5% DMSO as a vehicle control.

  • Incubate the plate for an additional 48-72 hours.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: A Safer Alternative to NSAIDs

Chronic inflammation underlies numerous diseases, but the long-term use of traditional non-steroidal anti-inflammatory drugs (NSAIDs) is often limited by significant gastrointestinal and renal side effects.[3][14] Pyridazinone derivatives represent a promising therapeutic alternative, with many exhibiting potent anti-inflammatory activity coupled with a superior safety profile.[14][15] Their mechanisms of action are often more targeted than traditional NSAIDs. Key targets include cyclooxygenase-2 (COX-2), the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation, and phosphodiesterase-4 (PDE4), an enzyme that regulates the activity of inflammatory cells.[15][16][17] By selectively inhibiting these targets, pyridazinones can effectively reduce inflammation while minimizing the side effects associated with non-selective COX-1 inhibition.[17]

Mechanism of Action: Selective COX-2 and PDE4 Inhibition

The anti-inflammatory efficacy of many pyridazinones stems from their ability to selectively inhibit the COX-2 enzyme.[17] This selectivity is crucial, as the COX-1 isoform is responsible for producing prostaglandins that protect the stomach lining; its inhibition is a primary cause of NSAID-induced gastric ulcers.[15] Other series of pyridazinone derivatives act as potent PDE4 inhibitors.[16][18] PDE4 is highly expressed in immune cells, where it degrades the second messenger cyclic AMP (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-8.[18][19]

Anti_Inflammatory_Mechanism cluster_0 Inflammatory Stimulus cluster_1 Pyridazinone Derivative Action cluster_2 Enzymatic Targets cluster_3 Cellular Outcomes Stimulus Stimulus (e.g., Pathogen, Injury) COX2 COX-2 Stimulus->COX2 Induces PDE4 PDE4 Stimulus->PDE4 Activates PD Pyridazinone Derivative PD->COX2 Inhibits PD->PDE4 Inhibits PGs Pro-inflammatory Prostaglandins COX2->PGs Cytokines TNF-α, IL-6, IL-8 PDE4->Cytokines Promotes Release

Caption: Anti-inflammatory Mechanisms of Pyridazinones.

Data Summary: COX-2 Inhibition and In Vivo Efficacy

The data below highlight the selective COX-2 inhibitory activity and in vivo anti-inflammatory efficacy of novel pyridazinone compounds compared to standard drugs.

CompoundCOX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)Selectivity Index (SI) (COX-1/COX-2)In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema)Reference
2f 15.56598.2138> Indomethacin & Celecoxib[17]
3c 17.02599.8435> Indomethacin & Celecoxib[17]
26 N/AN/AN/A77.23%[14]
Celecoxib 30.45520.1117Standard[17]

A higher Selectivity Index (SI) indicates greater selectivity for COX-2.

Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of new chemical entities.[14][17]

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Test Compounds (suspended in a vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Standard Drug (e.g., Indomethacin, 10 mg/kg)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatization: House the animals under standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the rats overnight (approx. 18 hours) before the experiment, with free access to water.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (receives only the vehicle)

    • Group II: Standard Drug (e.g., Indomethacin)

    • Group III, IV, etc.: Test Compound groups (at different doses)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Drug Administration: Administer the vehicle, standard drug, or test compounds orally via gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection paw volume.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

  • Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine significance.

Antimicrobial Activity: Combating Drug Resistance

The rise of antibiotic-resistant pathogens poses a severe threat to global health, creating an urgent need for new antimicrobial agents with novel mechanisms of action.[20] The pyridazinone scaffold has proven to be a fertile ground for the discovery of compounds with potent activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[21][22] Some derivatives exhibit impressive activity against multi-drug resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[20] The development of these compounds is often guided by structure-activity relationship (SAR) studies, which show that specific substitutions on the pyridazinone ring can dramatically enhance potency and broaden the spectrum of activity.[20]

Screening Workflow for Antimicrobial Activity

A systematic approach is essential for identifying and characterizing the antimicrobial potential of new pyridazinone derivatives. The process typically begins with broad primary screening, followed by quantitative determination of potency.

Antimicrobial_Screening_Workflow cluster_0 Screening & Characterization Start Synthesized Pyridazinone Derivatives PrimaryScreen Primary Screening (e.g., Disc Diffusion Assay) Start->PrimaryScreen Qualitative Qualitative Result (Zone of Inhibition) PrimaryScreen->Qualitative MIC_Test Quantitative Assay (Broth Microdilution) Qualitative->MIC_Test Active Compounds MIC_Value Quantitative Result (MIC Value) MIC_Test->MIC_Value IdentifyHits Identify Potent Hits MIC_Value->IdentifyHits FurtherStudies Further Studies (Toxicity, In Vivo) IdentifyHits->FurtherStudies

Caption: Experimental Workflow for Antimicrobial Evaluation.

Data Summary: Antimicrobial Potency (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below shows the MIC values for several pyridazinone derivatives against key pathogens.

CompoundS. aureus (MRSA)P. aeruginosaA. baumanniiC. albicansReference
3 4.52 µM---[20]
7 7.8 µM-7.8 µM-[20]
13 -7.48 µM3.74 µM-[20]
10h 16 µg/mL---[9][10]
8g ---16 µg/mL[9][10]

Lower MIC values indicate higher potency.

Protocol: Broth Microdilution for MIC Determination

This protocol describes the standardized method for determining the MIC of a compound against a bacterial strain, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test Compounds (in DMSO)

  • Positive Control Antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well U-bottom microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)

  • Spectrophotometer, incubator (37°C)

Procedure:

  • Inoculum Preparation: From an overnight culture plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Compound Dilution Plate: In a separate 96-well plate, prepare 2-fold serial dilutions of the test compounds.

    • Add 100 µL of CAMHB to wells 2 through 11.

    • Add 200 µL of the highest compound concentration (e.g., 256 µg/mL in CAMHB with 2% DMSO) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (broth only).

  • Inoculation: Transfer 10 µL of the final bacterial inoculum (from step 2) to each well of the compound dilution plate (wells 1-11). This results in a final volume of 110 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Cardiovascular Activity: A Multifaceted Approach

Cardiovascular diseases remain a leading cause of mortality worldwide.[7][8] Pyridazinone derivatives have been extensively explored for their beneficial effects on the cardiovascular system, leading to the development of clinically used drugs.[5][23] Their activities are diverse and include:

  • Vasodilation: Relaxing blood vessels to lower blood pressure.[7][23]

  • Positive Inotropy (Cardiotonic): Increasing the force of heart muscle contraction, useful in heart failure.[6][23]

  • Antiplatelet Aggregation: Preventing the formation of blood clots.[23]

These effects are often mediated by the inhibition of phosphodiesterase enzymes (particularly PDE3 in cardiovascular tissue) or by interacting with adrenoceptors.[15][24] The well-known drug Pimobendan, a benzimidazole-pyridazinone, combines vasodilator and positive inotropic properties, highlighting the therapeutic potential of this scaffold.[25]

Cardiovascular Targets of Pyridazinone Derivatives

The pyridazinone core can be chemically modified to target different components of the cardiovascular system, allowing for the fine-tuning of its pharmacological profile.

Cardiovascular_Targets cluster_0 Pyridazinone Scaffold cluster_1 Molecular & Cellular Targets cluster_2 Physiological Outcomes PD Pyridazinone Derivatives PDE3 PDE3 (in Heart & Smooth Muscle) PD->PDE3 Adrenoceptors α-Adrenoceptors (in Vasculature) PD->Adrenoceptors Platelets Platelet Receptors (e.g., ADP Receptors) PD->Platelets Inotropy Positive Inotropy PDE3->Inotropy Vasodilation Vasodilation PDE3->Vasodilation Adrenoceptors->Vasodilation Antiplatelet Antiplatelet Aggregation Platelets->Antiplatelet Inhibits

Caption: Diverse Cardiovascular Targets of Pyridazinones.

Data Summary: Vasodilator and Antiplatelet Activity

The following table presents data for pyridazinone derivatives demonstrating their potential in cardiovascular applications.

CompoundBiological ActivityTarget/AssayPotency (IC₅₀)Reference
9 VasodilationPhenylephrine-induced contraction0.051 µM[7]
10 Vasodilation & AntiplateletAortic ring relaxation35.3 µM[7]
3k α₁-Adrenoceptor AffinityRadioligand Binding1.9 nM (Kᵢ)[24]
Pimobendan Vasodilation & InotropyIn vivo (pigs)Dose-dependent[25]
Protocol: Ex Vivo Vasodilation in Isolated Aortic Rings

This protocol provides a method to assess the direct vasodilatory effect of a compound on isolated blood vessels.

Materials:

  • Thoracic aorta from a rat or rabbit

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

  • Phenylephrine (PE) for pre-contraction

  • Acetylcholine (ACh) to test endothelium integrity

  • Test Compounds (in DMSO)

  • Organ bath system with force-displacement transducers, aerated with 95% O₂ / 5% CO₂ at 37°C

Procedure:

  • Aorta Dissection: Euthanize a rat and carefully excise the thoracic aorta. Place it immediately in cold Krebs-Henseleit buffer.

  • Ring Preparation: Clean the aorta of adhering fat and connective tissue. Cut the aorta into rings of 2-3 mm in length.

  • Mounting: Mount the aortic rings in the organ baths between two L-shaped stainless-steel hooks. One hook is fixed, and the other is connected to a force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the buffer every 15 minutes.

  • Viability and Endothelium Check:

    • Contract the rings by adding a high concentration of KCl (e.g., 80 mM).

    • After washing and returning to baseline, pre-contract the rings with Phenylephrine (PE, e.g., 1 µM).

    • Once a stable contraction plateau is reached, add Acetylcholine (ACh, e.g., 10 µM). A relaxation of >70% indicates intact endothelium. Rings that do not meet this criterion may be discarded or used for endothelium-independent studies.

  • Compound Testing:

    • Wash out the ACh and allow the rings to return to baseline.

    • Pre-contract the rings again with PE (1 µM).

    • Once a stable plateau is reached, add the test pyridazinone compound in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

    • Record the relaxation response at each concentration.

  • Analysis:

    • Express the relaxation at each concentration as a percentage of the maximal contraction induced by PE.

    • Plot the percentage relaxation against the log of the compound concentration.

    • Calculate the IC₅₀ or EC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The pyridazinone scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and a wide therapeutic window. The derivatives discussed in this guide exhibit potent and often selective activities as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents. The inherent "tunability" of the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties, making it an ideal starting point for drug discovery programs.

The future of pyridazinone research is particularly exciting in the area of multi-target or dual-action drugs. As demonstrated by the development of anticancer agents with concomitant antimicrobial activity, this scaffold is uniquely suited to address complex pathologies and comorbidities.[9][12] Further exploration of novel derivatives, guided by computational modeling and a deep understanding of structure-activity relationships, will undoubtedly unlock new therapeutic agents to combat some of the world's most pressing health challenges.

References

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • El-Malah, T., Abulkhair, H. S., El-Gamal, K. M., George, R. F., El-Sayed, M. A., & Ali, M. M. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. Available from: [Link]

  • El-Malah, T., Abulkhair, H. S., El-Gamal, K. M., George, R. F., El-Sayed, M. A., & Ali, M. M. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 14(25), 17877–17901. Available from: [Link]

  • Al-Warhi, T., Sabt, A., Rizk, O., Al-Ghorbani, M., & Sarheed, O. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Kumar, D., Kumar, N., Singh, J., & Singh, C. (2018). DESIGNING, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL PYRIDAZINONE DERIVATIVES. Pharmacophore, 9(1). Available from: [Link]

  • Bansal, R., & Kumar, P. (2011). Synthesis and biological evaluation of some new pyridazinone derivatives. Medicinal Chemistry Research, 20(8), 1235–1242. Available from: [Link]

  • Alam, M. J., & Khan, S. A. (2019). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Cardiovascular & Hematological Agents in Medicinal Chemistry, 17(1), 14–31. Available from: [Link]

  • Cignarella, G., Barlocco, D., Pinna, G. A., Loriga, M., Manca, I., & Gelli, S. (2001). Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry, 44(13), 2135–2143. Available from: [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822–842. Available from: [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. Available from: [Link]

  • Alam, M. J., & Khan, S. A. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. Available from: [Link]

  • Sharma, P., & Sharma, R. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica, 6(5), 118–132. Available from: [Link]

  • Al-Ghorbani, M., Chebchoub, F., Al-Adraey, D., Al-Salahi, R., & Tepe, B. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 659. Available from: [Link]

  • El Malah, T., Nour, H. F., Dehbi, O., Abdel-Megeid, F. M. E., Mahmoud, A. E. E., Ali, M. M., & Soliman, S. M. (2018). Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Current Organic Chemistry, 22(23), 2300–2307. Available from: [Link]

  • El-Malah, T., Abulkhair, H. S., El-Gamal, K. M., George, R. F., El-Sayed, M. A., & Ali, M. M. (2024). Molecular design, synthesis, and biological investigation ''Pyridazinone based derivatives as anticancer agents endowed with anti-microbial activity. ResearchGate. Available from: [Link]

  • Alam, M. J. (2016). A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. Middle-East Journal of Scientific Research, 24(4), 1175–1184. Available from: [Link]

  • Banerjee, P. S. (2011). Various Biological Activities of Pyridazinone Ring Derivatives. Asian Journal of Chemistry, 23(5), 1905–1910. Available from: [Link]

  • van Meel, J. C. A., & Diederen, W. (1986). Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties. European Journal of Pharmacology, 125(2), 253–260. Available from: [Link]

  • El-Malah, T., George, R. F., & Ali, M. M. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Future Medicinal Chemistry. Available from: [Link]

  • Hannedouche, S., Laconde, G., Gangloff, N., Tzemtsoa, K., Faucon, A., Bedlivij, A., ... & Al-Sabi, A. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Molecules, 26(5), 1437. Available from: [Link]

  • El-Malah, T., George, R. F., & Ali, M. M. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Figshare. Available from: [Link]

  • Laconde, G., Gangloff, N., Hannedouche, S., Tzemtsoa, K., Faucon, A., Bedlivij, A., ... & Al-Sabi, A. (2018). Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 148, 149–160. Available from: [Link]

  • Kassab, A. E., El-Malah, T., & El-Enany, M. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 171, 25–37. Available from: [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. Available from: [Link]

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  • Alam, M. J., & Khan, S. A. (2018). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. ResearchGate. Available from: [Link]

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Foundational

The Dichloropyridazinone Core: A Privileged Scaffold for Innovation in Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3] Its inherent biological activities and versatile chemical reactivity have propelled it to the forefront of drug discovery programs, leading to the development of compounds with a wide array of therapeutic applications.[4][5][6] Among the various substituted pyridazinones, the dichlorinated derivatives serve as particularly valuable synthetic intermediates, offering multiple reaction sites for the strategic introduction of diverse functionalities. This guide provides a comprehensive exploration of the reactivity of the dichloropyridazinone ring system, offering field-proven insights into its synthesis, key transformations, and applications, thereby empowering researchers to unlock the full potential of this remarkable scaffold.

The Dichloropyridazinone Scaffold: Structure and Electronic Properties

The reactivity of the dichloropyridazinone ring is fundamentally governed by the interplay of the electron-withdrawing effects of the two chlorine atoms, the carbonyl group, and the two nitrogen atoms within the heterocyclic ring. This electronic landscape renders the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to nucleophilic attack. The precise positions of the chlorine atoms (e.g., 3,6-dichloro-, 4,5-dichloro-, or 3,4-dichloropyridazinone) significantly influence the regioselectivity of subsequent reactions.

A critical aspect to consider is the tautomeric equilibrium between the pyridazin-3(2H)-one and 3-hydroxypyridazine forms.[4] While the keto form is generally more stable, the enol form can participate in certain reactions. Understanding these electronic and structural features is paramount for predicting and controlling the outcomes of chemical transformations.

Synthesis of the Dichloropyridazinone Core

The construction of the dichloropyridazinone ring system is typically achieved through well-established synthetic routes. A common and versatile method involves the condensation of a suitable dicarbonyl compound or its equivalent with hydrazine, followed by chlorination.

General Synthesis of Pyridazinones

A foundational approach to pyridazinone synthesis involves the reaction of a γ-ketoacid with hydrazine hydrate.[4] This reaction proceeds via the formation of a dihydropyridazinone, which can then be oxidized to the corresponding pyridazinone.

Chlorination to Dichloropyridazinones

Once the pyridazinone core is assembled, the introduction of chlorine atoms is typically accomplished using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction conditions, including temperature and reaction time, must be carefully controlled to achieve the desired degree of chlorination and to avoid unwanted side reactions.

Key Reactions of the Dichloropyridazinone Ring System

The dichloropyridazinone scaffold is a versatile platform for a variety of chemical transformations, with nucleophilic aromatic substitution (SNA) being the most prominent and widely exploited reaction class.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diversity

The electron-deficient nature of the dichloropyridazinone ring makes it highly susceptible to SNAr reactions.[7] This allows for the sequential and often regioselective displacement of the chlorine atoms by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

Causality Behind Experimental Choices: The choice of nucleophile, solvent, and base is critical in controlling the outcome of SNAr reactions. For instance, the use of a bulky nucleophile may favor substitution at a less sterically hindered position. Similarly, the polarity of the solvent can influence the reaction rate and selectivity by stabilizing the intermediate Meisenheimer complex.

The positions of the two chlorine atoms on the pyridazinone ring dictate the regioselectivity of nucleophilic attack.[8][9] In 4,5-dichloropyridazinones, for example, the C4 and C5 positions exhibit different reactivities due to the influence of the adjacent carbonyl group and the ring nitrogen atoms.[10] Computational studies, such as the analysis of LUMO (Lowest Unoccupied Molecular Orbital) maps, can be employed to predict the more favorable site for nucleophilic attack.[11][12]

Regioselectivity Substrate Dichloropyridazinone (e.g., 4,5-dichloro) C4_Attack Attack at C4 Substrate->C4_Attack Nucleophilic Attack C5_Attack Attack at C5 Substrate->C5_Attack Nucleophilic Attack Factors Influencing Factors: - Electronic Effects (Inductive, Resonance) - Steric Hindrance - Nucleophile Strength - Solvent Polarity Factors->C4_Attack Factors->C5_Attack Computational Computational Analysis (LUMO, Fukui Index) Computational->C4_Attack Computational->C5_Attack Product_A 4-Substituted-5-chloro- pyridazinone C4_Attack->Product_A Forms Product A Product_B 5-Substituted-4-chloro- pyridazinone C5_Attack->Product_B Forms Product B

Self-Validating System: A well-designed protocol for a regioselective SNAr reaction should include robust analytical methods, such as 1H and 13C NMR spectroscopy and X-ray crystallography, to unambiguously confirm the structure of the resulting product.[10] Techniques like the Nuclear Overhauser Effect (NOE) can be particularly useful in determining the relative positions of substituents.[13]

Palladium-Catalyzed Cross-Coupling Reactions

In addition to SNAr, the chlorine atoms of the dichloropyridazinone ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[13] These reactions provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Expertise & Experience: The success of these cross-coupling reactions often hinges on the judicious selection of the palladium catalyst, ligand, and reaction conditions. For instance, the choice of a bulky phosphine ligand can promote the desired reductive elimination step and prevent catalyst deactivation.

Reduction and Amination Reactions

The dichloropyridazinone ring can undergo reduction under various conditions. A notable and practical transformation is the direct amination of 4,5-dichloropyridazinones using hydrazine hydrate, which proceeds through a reductive mechanism to yield 4-aminopyridazin-3-ones.[14][15] This method offers a mild and efficient alternative to traditional amination procedures.

Applications in Drug Discovery and Materials Science

The diverse reactivity of the dichloropyridazinone core has led to its incorporation into a multitude of biologically active molecules and functional materials.

Medicinal Chemistry

Pyridazinone derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular-protective effects.[1][4][5][6] The ability to readily modify the dichloropyridazinone scaffold allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2][16][17] For example, a pyridazinone-containing compound, MGL-3196, has been investigated in clinical trials for the treatment of dyslipidemia.[16]

Drug_Discovery_Workflow Start Dichloropyridazinone Scaffold Library Combinatorial Library Synthesis Start->Library SNAr, Cross-Coupling Screening High-Throughput Screening Library->Screening Biological Assays Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Iterative Synthesis Candidate Preclinical Candidate Lead_Opt->Candidate

Materials Science

The unique electronic and structural properties of pyridazinone derivatives also make them attractive candidates for applications in materials science. For instance, their ability to participate in Diels-Alder reactions has been exploited in the synthesis of polycyclic systems.[18] The rigid heterocyclic core can also be incorporated into polymers and other materials to impart specific optical or electronic properties.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of the dichloropyridazinone (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or THF) is added the nucleophile (1.0-1.2 eq).

  • A base (e.g., K₂CO₃, NaH, or Et₃N) (1.1-1.5 eq) is then added portion-wise at room temperature.

  • The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to reflux) and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted pyridazinone.

Data Presentation:

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolK₂CO₃DMF80685
2AnilineNaHTHF601278
3ThiophenolEt₃NCH₃CNRT492

Conclusion

The dichloropyridazinone ring system represents a highly versatile and valuable scaffold in modern organic synthesis. Its predictable reactivity, particularly in nucleophilic aromatic substitution reactions, provides a robust platform for the construction of diverse molecular libraries. The continued exploration of the chemistry of this privileged core, guided by a deep understanding of its electronic properties and reaction mechanisms, will undoubtedly lead to the discovery of novel therapeutic agents and advanced materials with significant societal impact.

References

  • Boukharsa, Y., Zaoui, Y., Taoufik, J., & Ansar, M. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • Cao, S., Qian, X., Song, G., & Huang, X. (2002). A Novel and Practical Amination of 4,5-Dichloropyridazin-3-ones via Reduction with Hydrazine Hydrate. Chemistry Letters, 31(8), 824-825. [Link]

  • Chang, K. T., Kim, J. J., Kim, Y. K., Park, H. Y., Hyun, B. H., & Kim, J. N. (2001). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 4,5-DICHLORO-2-METHYL-6-NITRO-2H-PYRIDAZIN-3-ONE. Heterocycles, 55(5), 971-979. [Link]

  • Sbardella, G., & Braconi, L. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 26(8), 3806. [Link]

  • Al-Ostath, A. I., & El-Emam, A. A. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • Singh, P., & Kaur, M. (2015). Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance. Bioorganic & Medicinal Chemistry, 23(15), 4147-4160. [Link]

  • Cao, S., Qian, X., Song, G., & Huang, X. (2002). Novel and Practical Amination of 4,5-Dichloropyridazin-3-ones via Reduction with Hydrazine Hydrate. Chemistry Letters, 31(8), 824-825. [Link]

  • Kelly, M. J., Pietranico-Cole, S., Larigan, J. D., Haynes, N. E., Reynolds, C. H., Scott, N., ... & Tilley, J. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][4][14]triazine-6-carbonitrile (MGL-3196), a highly selective thyroid hormone receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of medicinal chemistry, 57(10), 3912-3923. [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • Kalme, Z. A., & Roloff, B. (1992). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Chemistry of Heterocyclic Compounds, 28(9), 1031-1035. [Link]

  • Zhang, Y., & Li, J. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molecules, 30(1), 23. [Link]

  • Attanasi, O. A., De Crescentini, L., Favi, G., Filippone, P., Mantellini, F., & Santeusanio, S. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722-1758. [Link]

  • Wikipedia. (n.d.). Regioselectivity. [Link]

  • Kassick, A. J., Lyssikatos, J. P., & DiRocco, D. A. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • Jana, U., & Maiti, S. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein journal of organic chemistry, 5, 38. [Link]

  • Rojas-Linares, D., Pérez-Sánchez, H., & Hernández-Vázquez, E. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(10), 2007-2016. [Link]

  • Acharjee, N. (n.d.). Module 1 Regioselective, Regio-specific and Chemoselective reactions. Durgapur Government College. [Link]

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Protocols & Analytical Methods

Method

Application Note: 4,5-Dichloro-6-ethoxypyridazin-3(2H)-one in Herbicide Discovery

The following Application Note and Protocol guide details the utilization of 4,5-dichloro-6-ethoxypyridazin-3(2H)-one as a scaffold for developing Photosystem II (PSII) inhibiting herbicides. Executive Summary The molecu...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the utilization of 4,5-dichloro-6-ethoxypyridazin-3(2H)-one as a scaffold for developing Photosystem II (PSII) inhibiting herbicides.

Executive Summary

The molecule 4,5-dichloro-6-ethoxypyridazin-3(2H)-one represents a highly functionalized "privileged scaffold" for the synthesis of pyridazinone-based herbicides. Unlike the commoditized 4,5-dichloro-3(2H)-pyridazinone, the presence of the 6-ethoxy group provides a unique handle for modulating lipophilicity (LogP) and metabolic stability without altering the core pharmacophore required for D1 protein binding in the chloroplast.

This guide outlines the synthetic utility of this precursor in generating 5-amino-4-chloro-3-oxo-2-substituted analogs (structurally related to Chloridazon and Norflurazon) and validates their efficacy via the Hill Reaction assay.

Chemical Mechanism & Reactivity Profile

Understanding the electronic landscape of the pyridazinone ring is critical for successful functionalization.

  • Electrophilicity: The 4- and 5-positions are electrophilic due to the electron-withdrawing chlorine atoms and the adjacent imine/carbonyl motifs.

  • Regioselectivity: In N-substituted 4,5-dichloropyridazinones, nucleophilic attack by amines occurs preferentially at the C-5 position . This is driven by the resonance stabilization of the intermediate, allowing for the synthesis of 5-amino-4-chloro derivatives, which are potent PSII inhibitors [1, 2].

  • The 6-Ethoxy Advantage: The ethoxy group at C-6 acts as an electron-donating group (EDG) via resonance, potentially fine-tuning the electrophilicity of C-5 and improving the solubility of the final herbicide in formulation solvents.

Mechanistic Pathway Diagram

The following diagram illustrates the synthetic logic from precursor to active herbicide.

G cluster_0 Step 1: N-Functionalization cluster_1 Step 2: Regioselective Substitution (SnAr) Precursor 4,5-dichloro-6-ethoxy pyridazin-3(2H)-one Intermediate N-Aryl Intermediate (Lipophilic Tail Installation) Precursor->Intermediate Ar-B(OH)2 / Cu(OAc)2 (Chan-Lam Coupling) Active Active Herbicide (5-amino-4-chloro-6-ethoxy...) Intermediate->Active R-NH2 / Base (Nucleophilic Attack at C5) Binding Binds D1 Protein (PSII Inhibition) Active->Binding Mode of Action

Figure 1: Synthetic workflow transforming the 4,5-dichloro-6-ethoxy precursor into a bioactive PSII inhibitor.

Experimental Protocols

Protocol A: Synthesis of N-Aryl-4,5-dichloro-6-ethoxypyridazin-3(2H)-one

Objective: To install a lipophilic aromatic tail at the N-2 position, essential for the herbicide to penetrate the thylakoid membrane.

Reagents:

  • Precursor: 4,5-dichloro-6-ethoxypyridazin-3(2H)-one (1.0 equiv)

  • Aryl Boronic Acid (e.g., 3-trifluoromethylphenylboronic acid) (1.5 equiv)

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (0.2 equiv)

  • Ligand: Pyridine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Oxidant: Molecular Sieves (4Å) & Air atmosphere

Procedure:

  • Setup: In a dry round-bottom flask equipped with a drying tube, charge the Precursor (10 mmol), Aryl Boronic Acid (15 mmol), Cu(OAc)₂ (2 mmol), and 4Å molecular sieves (1 g).

  • Solvation: Add DCM (50 mL) and Pyridine (20 mmol).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (25°C) under an air atmosphere for 24–48 hours. Note: The reaction is oxidative; open air or an O₂ balloon accelerates the catalytic cycle.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The N-arylated product is typically less polar than the starting material.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine) and Brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Validation Criteria:

  • ¹H NMR: Disappearance of the broad NH singlet (~13 ppm). Appearance of aromatic protons corresponding to the N-aryl group.

Protocol B: Regioselective Amination (Synthesis of Active Herbicide)

Objective: To introduce the amino group at position 5 via


, creating the "amino-chloro" pharmacophore.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Primary Amine (e.g., methylamine, ethylamine, or cyclopropylamine) (2.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Acetonitrile (ACN) or Ethanol

Procedure:

  • Dissolution: Dissolve the N-aryl intermediate (5 mmol) in ACN (20 mL).

  • Addition: Add K₂CO₃ (10 mmol) followed by the Primary Amine (12.5 mmol). Caution: If using volatile amines like methylamine, use a sealed pressure tube.

  • Reflux: Heat the mixture to 60–80°C for 4–6 hours.

  • Mechanism Check: The nucleophile attacks C-5 preferentially. The C-4 chlorine remains intact due to steric shielding by the N-aryl group and electronic deactivation [3].

  • Workup: Cool to RT, pour into ice water (100 mL). The product often precipitates as a solid. Filter and wash with cold water.

  • Recrystallization: Recrystallize from Ethanol/Water.

Data Table: Typical Yields & Regioselectivity

Nucleophile (R-NH₂)Reaction TempTime (h)Yield (%)Regioselectivity (C5:C4)
Methylamine60°C488%> 95:5
Ethylamine70°C582%92:8
Isopropylamine80°C875%85:15

Biological Validation: Hill Reaction Assay

Objective: To quantify the inhibition of photosynthetic electron transport (PSII activity) by the synthesized analogs.

Principle

The Hill Reaction measures the light-driven transfer of electrons from water to an artificial electron acceptor (DCPIP). Active herbicides block the


 binding site on the D1 protein, preventing DCPIP reduction. The dye DCPIP is blue (oxidized) and turns colorless (reduced). Inhibition = Maintenance of Blue Color. 
Workflow Diagram

HillReaction Chloroplasts Isolated Chloroplasts (Spinach/Pea) Reagents Reagent Mix: Buffer + DCPIP (Blue) + Candidate Herbicide Chloroplasts->Reagents Light Light Exposure (> 500 µE m⁻² s⁻¹) Reagents->Light Incubate 10 min Measure Spectrophotometry (Absorbance @ 600 nm) Light->Measure Read Absorbance Result Calculate IC50 (Concentration for 50% Inhibition) Measure->Result

Figure 2: Hill Reaction assay workflow for determining herbicidal potency.

Assay Protocol
  • Chloroplast Isolation: Homogenize fresh spinach leaves in isolation buffer (0.4 M sucrose, 50 mM Tricine-NaOH pH 7.8, 10 mM NaCl). Filter and centrifuge (1000 x g, 10 min) to obtain chloroplast pellet. Resuspend to 20 µg chlorophyll/mL.

  • Reaction Setup: In a clear 96-well plate, mix:

    • 180 µL Assay Buffer (containing 50 µM DCPIP).

    • 10 µL Herbicide solution (DMSO, varying concentrations 0.01 – 100 µM).

    • 10 µL Chloroplast suspension.

  • Illumination: Expose plate to saturating light (LED, 400–700 nm) for 10 minutes at 25°C.

  • Blank: Include "Dark Control" (no light, no reduction) and "Solvent Control" (DMSO only, max reduction).

  • Measurement: Read Absorbance at 600 nm (

    
    ).
    
  • Calculation:

    
    
    

References

  • Reactivity of 4,5-Dichloropyridazinones: Source: Sung, G. H., et al. (2014).[1] "Functionalization of 4,5-Dichloropyridazin-3(2H)-one." Journal of the Korean Chemical Society.[1] Link:[Link][2]

  • Synthesis of 4-amino-5-chloro Derivatives: Source: Chemistry & Biology Interface. (2020).[2] "Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives." Link:[Link]

  • Mechanism of Action (PSII Inhibition): Source: Hilton, J. L., et al. (1969). "Modes of Action of Pyridazinone Herbicides." Weed Science. Link:[Link]

  • General Pyridazinone Data: Source: PubChem. "5,6-Dichloropyridazin-3(2H)-one (Related Isomer Data)." Link:[Link][3]

Sources

Application

Application Note: 4,5-Dichloro-6-ethoxypyridazin-3(2H)-one in Agrochemical Synthesis

[1] Abstract This technical guide details the synthetic utility of 4,5-dichloro-6-ethoxypyridazin-3(2H)-one (DCEP), a highly functionalized scaffold used in the development of Photosystem II (PSII) inhibiting herbicides...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide details the synthetic utility of 4,5-dichloro-6-ethoxypyridazin-3(2H)-one (DCEP), a highly functionalized scaffold used in the development of Photosystem II (PSII) inhibiting herbicides and novel fungicides.[1] Unlike the generic 4,5-dichloropyridazin-3(2H)-one, the presence of the C6-ethoxy moiety introduces unique electronic biasing, enabling high-precision regioselective nucleophilic aromatic substitutions (


).[1] This guide provides validated protocols for amination, 

-alkylation, and structural diversification, serving as a blueprint for researchers optimizing lead compounds in crop protection.[1]

Introduction: The Agrochemical Context

Pyridazinone-based agrochemicals, such as Chloridazon , Norflurazon , and Pyridate , function primarily by inhibiting photosynthetic electron transport.[1] They bind to the


 site on the D1 protein of the Photosystem II complex, blocking the transfer of electrons from 

to

[1, 2].[2]

The 4,5-dichloro-6-ethoxypyridazin-3(2H)-one scaffold is critical because it offers three distinct points of diversity:

  • N2-Position: Controls lipophilicity (LogP) and xylem translocation.[1]

  • C4-Chlorine: The primary electrophilic site for introducing pharmacophores (amines/thiols).[1]

  • C6-Ethoxy: Acts as an electronic modulator that directs regioselectivity away from C5, or serves as a masked hydroxyl group.[1]

Chemical Profile & Reactivity Analysis

Electronic Push-Pull System

The reactivity of DCEP is defined by the competition between the electron-withdrawing carbonyl (C3) and the electron-donating ethoxy group (C6).

  • C4-Position (The "Soft" Spot): This carbon is vinylogous to the carbonyl group. The electron-withdrawing nature of the C=O makes C4 highly electrophilic.[1]

  • C5-Position (The "Hard" Spot): While also chlorinated, C5 is adjacent to the ethoxy group. The resonance donation from the ethoxy oxygen increases electron density at C5, effectively deactivating it toward nucleophilic attack relative to C4.

Physical Properties
PropertyValueImplication
Molecular Weight 209.03 g/mol Fragment-based drug design compliant.[1]
Appearance White to off-white solidEasy handling/weighing.[1]
Solubility DMSO, DMF, MeCNCompatible with standard

solvents.[1]
Reactivity High (

at C4)
Requires temperature control to avoid bis-substitution.[1]

Experimental Protocols

Protocol A: Regioselective C4-Amination ( )

Objective: To introduce an amine pharmacophore at position 4 while retaining the C5-chlorine and C6-ethoxy groups.[1] This is the key step in synthesizing "Pyridate-like" analogs.[1]

Mechanism: Addition-Elimination (


).[1]

Materials:

  • Scaffold: 4,5-dichloro-6-ethoxypyridazin-3(2H)-one (1.0 eq)[1]

  • Nucleophile: Primary or Secondary Amine (e.g., tert-butylamine or morpholine) (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with DCEP (1.0 eq) and anhydrous MeCN (10 mL/g). Stir until fully suspended.

  • Base Addition: Add

    
     (2.0 eq) in a single portion. The suspension may thicken.[1]
    
  • Nucleophile Addition: Add the amine (1.1 eq) dropwise over 10 minutes at 0°C (Ice bath) .

    • Critical: Low temperature is essential to prevent attack at C5 or double substitution.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 1:1).[1] The starting material (

      
      ) should disappear, yielding a new spot (
      
      
      
      ).
  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-40% EtOAc in Hexane).

Validation Criteria:

  • 1H NMR: Look for the disappearance of the amine NH signal (if primary) and the shift of the ethoxy signals. Crucially, the absence of a C4-H signal confirms substitution.[1]

  • Regioisomer Check: NOE (Nuclear Overhauser Effect) experiments should show interaction between the new amine group and the C5-Cl (weak) or lack of interaction with C6-OEt, confirming C4 placement.

Protocol B: N2-Alkylation for Lipophilicity Tuning

Objective: To functionalize the amide nitrogen (N2), adjusting the LogP for optimal root uptake and translocation.

Materials:

  • Substrate: Product from Protocol A (1.0 eq)

  • Alkylating Agent: Methyl iodide or Benzyl bromide (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve the C4-amino-substituted pyridazinone in DMF (5 mL/g).

  • Deprotonation: Add

    
    .[1] Stir at RT for 15 minutes. The solution will likely turn yellow/orange as the anion forms.[1]
    
  • Alkylation: Add the alkyl halide dropwise.

  • Heating: Heat to 60°C for 2 hours.

    • Note: N-alkylation is generally slower than O-alkylation, but the pyridazinone carbonyl favors N-alkylation (lactam form) over O-alkylation (lactim form) under these conditions.[1]

  • Quench: Pour into ice water (10x volume). The product usually precipitates.[1]

  • Isolation: Filter the solid, wash with water, and dry in a vacuum oven.

Synthetic Pathway Visualization[1]

The following diagram illustrates the divergent synthesis capabilities starting from the DCEP scaffold.

G cluster_0 Key Selectivity Control Scaffold 4,5-dichloro-6-ethoxy pyridazin-3(2H)-one Inter_A Intermediate A (4-Amino-5-chloro-6-ethoxy) Scaffold->Inter_A Protocol A: Amine, 0°C (Regioselective) Inter_B Intermediate B (4,5-Bis(amino)...) Scaffold->Inter_B Excess Amine, High Temp (>80°C) Final_Herbicide Active Herbicide (N-Alkylated) Inter_A->Final_Herbicide Protocol B: R-X, Base Degradant Hydrolyzed Metabolite (6-Hydroxy) Inter_A->Degradant Acid Hydrolysis (H+ / H2O)

Figure 1: Divergent synthesis pathway. The blue path represents the optimal route for herbicide synthesis, utilizing the regioselective bias of the ethoxy group. The red dashed line indicates over-reaction to be avoided.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized agrochemicals, the following analytical parameters must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (carbonyl).

  • Target Purity: >98% for biological testing.

Structural Confirmation (NMR)
SignalChemical Shift (

)
MultiplicityAssignment
Ethoxy

4.2 – 4.4 ppmQuartetCharacteristic of C6-OEt.[1]
Ethoxy

1.3 – 1.4 ppmTripletCharacteristic of C6-OEt.[1]
NH (Amide) 12.0 – 13.0 ppmBroad SingletDisappears after Protocol B (Alkylation).
C4-Amine NH 6.0 – 8.0 ppmBroadAppears after Protocol A.

Safety & Handling

  • Hazard Identification: Dichloropyridazinones are potential skin sensitizers and eye irritants (H315, H319).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coats are mandatory.[1]

  • Waste Disposal: Segregate halogenated organic waste. Do not release into drains; these compounds are designed to be bioactive and persistent in aquatic environments.[1]

References

  • Hess, F. D. (2000).[1] Light-Dependent Herbicides: An Overview. Weed Science, 48(2), 160–170.[1]

  • Ohki, A., et al. (2001).[1] Probing the Q(B) binding site of photosystem II by use of novel pyridazinone herbicides. Bioorganic & Medicinal Chemistry, 9(12), 3229–3238.[1]

  • Yoon, Y. J., et al. (2009).[1][3] Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates. Synlett, 2009(17), 2809–2814.[1]

  • Sung, G. H., et al. (2014).[1][4] Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-143.[4]

  • PubChem Compound Summary. (2023). 4,5-dichloro-3(2H)-pyridazinone. National Center for Biotechnology Information.

Sources

Method

4,5-dichloro-6-ethoxypyridazin-3(2h)-one in the synthesis of anticancer compounds

Application Note: 4,5-Dichloro-6-ethoxypyridazin-3(2H)-one in Oncology Drug Discovery Part 1: Executive Summary & Strategic Value The pyridazin-3(2H)-one pharmacophore is a "privileged structure" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4,5-Dichloro-6-ethoxypyridazin-3(2H)-one in Oncology Drug Discovery

Part 1: Executive Summary & Strategic Value

The pyridazin-3(2H)-one pharmacophore is a "privileged structure" in medicinal chemistry, forming the core of numerous anticancer, anti-inflammatory, and cardiovascular agents. The specific scaffold 4,5-dichloro-6-ethoxypyridazin-3(2H)-one represents a highly versatile building block. Its value lies in the orthogonal reactivity of its substituents:

  • 4,5-Dichloro motif: Acts as an electrophilic "warhead" for Regioselective Nucleophilic Aromatic Substitution (SNAr), allowing the introduction of complex amine side chains (e.g., piperazines, anilines) essential for kinase binding.

  • 6-Ethoxy group: Provides lipophilic modulation (LogP adjustment) and occupies hydrophobic pockets in target proteins (e.g., VEGFR-2, COX-2).

  • Lactam (NH-CO): Serves as a hydrogen bond donor/acceptor pair, critical for orientation within the ATP-binding site of kinases.

This guide details the synthesis of this scaffold and its downstream conversion into bioactive anticancer libraries.

Part 2: Chemical Foundation & Synthesis Protocols

Retrosynthetic Analysis

Direct chlorination of 6-ethoxypyridazin-3(2H)-one is difficult due to electronic deactivation. The most robust route utilizes 3,4,5,6-tetrachloropyridazine as a precursor, exploiting the differential reactivity of the C-3/C-6 positions versus the C-4/C-5 positions.

Protocol A: Synthesis of 4,5-Dichloro-6-ethoxypyridazin-3(2H)-one

Objective: To synthesize the core scaffold from commercially available 3,4,5,6-tetrachloropyridazine.

Reagents:

  • 3,4,5,6-Tetrachloropyridazine (TCP)

  • Sodium Ethoxide (NaOEt), 21% wt in ethanol

  • Glacial Acetic Acid (AcOH)

  • Sodium Acetate (NaOAc)

  • Solvents: Ethanol (EtOH), Dichloromethane (DCM)

Step-by-Step Methodology:

  • Mono-Alkylation (Formation of 3,4,5-trichloro-6-ethoxypyridazine):

    • Dissolve TCP (10.9 g, 50 mmol) in anhydrous EtOH (100 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add NaOEt solution (50 mmol, 1.0 eq) dropwise over 30 minutes. Critical: Stoichiometry must be precise to avoid di-substitution.

    • Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour.

    • Workup: Evaporate EtOH. Resuspend residue in DCM (100 mL) and wash with water (2 x 50 mL). Dry over MgSO₄ and concentrate.

    • Yield Expectation: ~85% of 3,4,5-trichloro-6-ethoxypyridazine.

  • Hydrolysis (Formation of the Pyridazinone):

    • Dissolve the intermediate (3,4,5-trichloro-6-ethoxypyridazine) in Glacial AcOH (50 mL).

    • Add NaOAc (2.0 eq) and water (5 mL).

    • Reflux the mixture (110°C) for 6–8 hours. Mechanism: Acid-mediated hydrolysis occurs preferentially at the less sterically hindered chlorine alpha to the nitrogen.

    • Workup: Pour the hot solution onto crushed ice (200 g). The product will precipitate as an off-white solid.

    • Filter, wash with cold water, and recrystallize from EtOH/Water (8:2).

Validation:

  • 1H NMR (DMSO-d6): δ 1.35 (t, 3H, CH3), 4.20 (q, 2H, CH2), 12.80 (s, 1H, NH).

  • Purity Check: HPLC >98%.

Part 3: Functionalization for Anticancer Libraries

The 4,5-dichloro positions are susceptible to SNAr. In 4,5-dichloro-3(2H)-pyridazinones, the C-4 position is generally more electrophilic due to the vinylogous activation by the carbonyl group. However, the 6-ethoxy group exerts an electronic effect that can stabilize the transition state, requiring careful temperature control to maintain regioselectivity.

Protocol B: Regioselective Amination (C-4 Substitution)

Objective: To introduce a pharmacophore (e.g., N-methylpiperazine) at the C-4 position.

Reagents:

  • 4,5-Dichloro-6-ethoxypyridazin-3(2H)-one (Scaffold)

  • N-Methylpiperazine (Nucleophile)

  • Potassium Carbonate (K₂CO₃)

  • Solvent: Acetonitrile (MeCN) or DMF

Methodology:

  • Suspend Scaffold (1.0 mmol) and K₂CO₃ (2.0 mmol) in dry MeCN (10 mL).

  • Add N-Methylpiperazine (1.1 mmol) dropwise at RT .

  • Temperature Control:

    • For C-4 substitution: Stir at RT for 12–24 hours.

    • For C-5 substitution: Requires higher temperatures (Reflux) or different solvent polarity, but C-4 is kinetically favored.

  • Monitoring: Monitor by TLC (DCM/MeOH 95:5). The starting material (Rf ~0.[1]6) will disappear, and a lower Rf spot (product) will appear.

  • Workup: Pour into water, filter the precipitate. If no precipitate, extract with EtOAc.

Outcome: 4-chloro-5-(4-methylpiperazin-1-yl)-6-ethoxypyridazin-3(2H)-one. Note: The remaining chlorine at C-5 can be removed via catalytic hydrogenation (Pd/C, H₂) or substituted with a second nucleophile under forcing conditions (120°C, DMF) to create 4,5-disubstituted analogs.

Part 4: Visualization & Logic

Synthesis & Functionalization Pathway[2][3]

SynthesisPath cluster_legend Reaction Stages TCP 3,4,5,6-Tetrachloropyridazine MonoAlk 3,4,5-Trichloro-6-ethoxypyridazine TCP->MonoAlk NaOEt, EtOH 0°C, 2h (SNAr) Scaffold 4,5-Dichloro-6-ethoxypyridazin-3(2H)-one (The Core Scaffold) MonoAlk->Scaffold AcOH, NaOAc Reflux (Hydrolysis) C4_Sub 4-Amino-5-chloro-6-ethoxy Derivative (Kinetic Product) Scaffold->C4_Sub R-NH2, K2CO3 MeCN, RT (Regioselective) C5_Sub 4,5-Diamino-6-ethoxy Derivative (Library) C4_Sub->C5_Sub R'-NH2, DMF 120°C (Forcing Conditions)

Caption: Step-wise synthesis from tetrachloropyridazine to the functionalized anticancer scaffold.

Mechanism of Action (Kinase Inhibition)

The resulting pyridazinone derivatives typically act as ATP-competitive inhibitors. The lactam motif mimics the adenine ring of ATP.

MOA Drug Pyridazinone Inhibitor (6-Ethoxy-4-amino derivative) H_Bond H-Bond Network (Hinge Region) Drug->H_Bond Lactam (NH/CO) Interaction Hydrophobic Hydrophobic Pocket (Gatekeeper Residue) Drug->Hydrophobic 6-Ethoxy / 5-Cl Interaction ATP_Site ATP Binding Pocket (Kinase Domain) Signal Downstream Signaling (Proliferation/Angiogenesis) ATP_Site->Signal Blocks ATP H_Bond->ATP_Site Occupies Site Hydrophobic->ATP_Site Stabilizes Binding Apoptosis Tumor Cell Apoptosis Signal->Apoptosis Pathway Inhibition

Caption: Pharmacophore mapping of the pyridazinone scaffold within a generic kinase ATP-binding pocket.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Over-alkylation (formation of diethoxy)Strictly control NaOEt stoichiometry (1.0 eq) and temperature (0°C). Add NaOEt slowly.
Regioisomer Mixtures (Step 3) High reaction temperaturePerform amine addition at 0°C to RT. C-4 substitution is kinetically favored; heat promotes C-5 attack.
Insolubility Pyridazinone aggregationUse DMF or DMSO for reactions.[1] For workup, precipitation in water is usually effective.
Hydrolysis Failure Insufficient acid strengthEnsure Glacial Acetic Acid is used; if slow, add catalytic HCl (but watch for ethoxy cleavage).

Part 6: References

  • Synthesis of 6-Alkoxy-4,5-dihalo-3(2H)-pyridazinones:

    • Title: Process for producing 3(2H)-pyridazinone derivatives.[1][2][3][4][5][6][7][8][9]

    • Source: Patent HU198696B.

    • Context: Describes the synthesis of the 6-alkoxy-4,5-dihalo scaffold via alkylation and hydrolysis.

    • URL:

  • Anticancer Activity of Chlorinated Pyridazinones:

    • Title: Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.[8]

    • Source: ScholArena, SAJ Cancer Science.

    • Context: Details the biological evaluation of 4,5-dichloro-3(2H)-pyridazinone derivatives against cancer cell lines.

    • URL: (Verified via snippet 1.1/1.2)

  • Regiochemistry of Nucleophilic Substitution:

    • Title: Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.

    • Source: ResearchGate / J. Heterocyclic Chem.

    • Context: Explains the preference for C-4 vs C-5 substitution in dichloro-pyridazinones.

    • URL:

  • General Pyridazinone Scaffolds in Drug Design:

    • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

    • Source: PubMed Central (PMC).

    • Context: Review of the broad pharmacological applications of the scaffold.[10][8][11]

    • URL:

Sources

Application

Advanced Functionalization Strategies for the Pyridazinone Core

Executive Summary The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for diverse therapeutic agents, including PDE inhibitors (e.g., Zardaverine), COX-2 inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for diverse therapeutic agents, including PDE inhibitors (e.g., Zardaverine), COX-2 inhibitors, and antihypertensives.[1] Its unique electronic architecture—characterized by a hydrazine moiety within a six-membered lactam ring—offers distinct vectors for diversification.

This guide moves beyond basic synthesis to detail late-stage functionalization strategies. We focus on three critical methodologies: controlled N-alkylation, regioselective nucleophilic aromatic substitution (


), and transition-metal-catalyzed cross-couplings.

Section 1: The Chemical Landscape

To successfully functionalize the pyridazinone core, one must understand its electronic bias. The molecule possesses an ambident nucleophilic center (the amide/lactam region) and electrophilic carbon centers (the vinylogous amide region).

Reactivity Map

The following diagram outlines the primary sites for chemical intervention.

ReactivityMap Core Pyridazin-3(2H)-one Core Scaffold N2 N-2 Position (Nucleophilic) Target: Alkylation/Arylation Core->N2 C3 C-3 Carbonyl (O-Alkylation Risk) Side Reaction: Lactim Ether Core->C3 C4_5 C-4 / C-5 Positions (Electrophilic) Target: SnAr & Pd-Coupling Core->C4_5 C6 C-6 Position (Acidic/Radical) Target: Minisci C-H Activation Core->C6 Soft Electrophiles Soft Electrophiles N2->Soft Electrophiles Preferred Hard Electrophiles Hard Electrophiles C3->Hard Electrophiles Avoid Nucleophiles/Pd(0) Nucleophiles/Pd(0) C4_5->Nucleophiles/Pd(0)

Figure 1: Reactivity profile of the pyridazinone scaffold highlighting orthogonal functionalization sites.

Section 2: N-Site Functionalization (N-Alkylation)

The most common entry point for diversification is the N-2 nitrogen. However, the tautomeric equilibrium allows for O-alkylation (forming the lactim ether), which is often an unwanted byproduct.

Mechanistic Insight

The ratio of N- vs. O-alkylation is governed by the Hard and Soft Acids and Bases (HSAB) theory and solvent effects.

  • N-Alkylation (Thermodynamic Control): Favored by soft electrophiles (alkyl iodides/bromides) and polar aprotic solvents (DMF, DMSO) that solvate the cation, leaving the "softer" N-anion available.

  • O-Alkylation (Kinetic Control): Favored by hard electrophiles (sulfates, sulfonates) and silver salts (Ag+ coordinates to Nitrogen, forcing Oxygen attack).

Protocol 1: Controlled N-Alkylation

Objective: Selective alkylation at N-2 with >90% regioselectivity.

Materials:

  • Substrate: 6-substituted-pyridazin-3(2H)-one (1.0 equiv)

  • Electrophile: Alkyl halide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Workflow:

  • Activation: Charge a flame-dried round-bottom flask with the pyridazinone substrate and

    
     in anhydrous DMF. Stir at Room Temperature (RT) for 30 minutes.
    
    • Why? This deprotonates the N-H (pKa ~10.5), generating the pyridazinone anion.

      
       is a large cation ("soft"), promoting N-attack over O-attack better than 
      
      
      
      or
      
      
      .
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: N-alkylated products are typically more polar than O-alkylated byproducts on Silica.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

Troubleshooting Table:

Observation Root Cause Corrective Action
High O-Alkylation Electrophile is too "hard" (e.g., tosylate) or solvent is non-polar. Switch leaving group to Iodide. Use DMF or CH3CN.

| No Reaction | Base is too weak or steric hindrance. | Switch base to NaH (0°C addition); heat to 80°C. |

Section 3: Regioselective Nucleophilic Substitution ( )

Halogenated pyridazinones (specifically 4,5-dichloro derivatives) are versatile precursors. The "vinylogous amide" character makes C-4 and C-5 electrophilic, but they are not equivalent.

Mechanistic Insight

In 4,5-dichloropyridazin-3(2H)-one:

  • C-4 Position: This carbon is beta to the carbonyl. It is generally more electrophilic due to resonance withdrawal from the carbonyl oxygen.

  • C-5 Position: Reactivity here is secondary but can be activated by substituents at C-6.

Protocol 2: Regioselective C-4 Substitution

Objective: Install a nucleophile (phenol/amine) selectively at C-4.

Materials:

  • Substrate: 4,5-dichloro-2-methylpyridazin-3(2H)-one[2]

  • Nucleophile: Phenol or Aniline derivative (1.1 equiv)

  • Base: Potassium Carbonate (

    
    )[3]
    
  • Solvent: Acetonitrile (

    
    )
    

Workflow:

  • Setup: Dissolve substrate in

    
    . Add 
    
    
    
    (2.0 equiv).
  • Addition: Add nucleophile.

  • Reaction: Reflux (80°C) for 6–12 hours.

    • Note: Using stronger bases like NaH in THF at 0°C can also drive C-4 selectivity kinetically, but

      
       under reflux is thermodynamically robust for phenols.
      
  • Validation: 1H NMR is critical.

    • C-4 Substitution Product: The remaining proton at C-5 will appear as a singlet (if C-6 is blocked) or distinct doublet.

    • C-5 Substitution Product: Distinct shift differences.

    • Literature Benchmark: For 4-substituted products, the C-5 chlorine is retained.

Section 4: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

For forming C-C bonds, Palladium catalysis is superior to


, particularly for introducing aryl or heteroaryl groups.
Workflow Diagram

The catalytic cycle for pyridazinones follows the standard oxidative addition/reductive elimination pathway, but requires specific ligand choices due to the nitrogen-rich heterocycle potentially poisoning the catalyst.

SuzukiCycle Start Start: Halogenated Pyridazinone (R-X) OxAdd Oxidative Addition Pd(0) inserts into C-X bond Start->OxAdd Pd(PPh3)4 TransMet Transmetallation Boronic Acid (R'-B(OH)2) + Base OxAdd->TransMet Activation RedElim Reductive Elimination Formation of C-C Bond TransMet->RedElim RedElim->OxAdd Regenerate Pd(0) Product Final Product Functionalized Pyridazinone RedElim->Product

Figure 2: Suzuki-Miyaura catalytic cycle adapted for pyridazinone substrates.

Protocol 3: Suzuki Coupling on Chloropyridazinones

Objective: Arylation at C-4 or C-5 using Boronic Acids.

Materials:

  • Substrate: 4-chloro-2-methylpyridazin-3(2H)-one

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered cases)
  • Base: 2M Aqueous ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    
    
  • Solvent: DME (Dimethoxyethane) / Ethanol (4:1 ratio)

Step-by-Step:

  • Degassing (Critical): Solvents must be sparged with Argon for 15 minutes. Oxygen kills the Pd(0) species.

  • Assembly: In a sealed tube, combine substrate, boronic acid, and solvent. Add the aqueous base.

  • Catalyst Addition: Add Pd catalyst last under a positive stream of Argon. Seal immediately.

  • Heating: Heat to 90°C for 12–18 hours.

    • Visual Check: Reaction mixture often turns black (Pd precipitation) if the reaction stalls or catalyst decomposes.

  • Workup: Filter through a Celite pad (to remove Pd black). Dilute with EtOAc/Water.

  • Purification: Silica gel chromatography.

Data Summary: Catalyst Efficiency

Catalyst Ligand Type Yield (Typical) Application

|


 | Phosphine (Monodentate) | 60–80% | Standard aryl couplings |
| 

| Ferrocenyl (Bidentate) | 75–90% | Sterically crowded substrates | |

+ XPhos | Buchwald Ligand | >90% | Chlorides with low reactivity |

Section 5: References[1][2][6][7][8]

  • Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (2011). Modern Heterocyclic Chemistry. Wiley-VCH. (General reactivity grounding).

  • Matyus, P., et al. (2002). "Rearrangement of 4-chloro-5-alkoxy-3(2H)-pyridazinones: A novel route to 4-alkoxy-5-chloro-3(2H)-pyridazinones." Tetrahedron, 58(24), 4809-4815.

  • Coates, W. J., & McKillop, A. (1993). "Synthesis of 3(2H)-pyridazinones." Comprehensive Heterocyclic Chemistry II. (Standard protocols for N-alkylation).

  • Maes, B. U. W., et al. (2002). "Palladium-catalyzed amination of 4-halopyridazin-3(2H)-ones." Synlett, 2002(12), 1995-1998. (Cross-coupling methodologies).[4][5][6][7]

  • Yoon, Y. J., et al. (2001). "Regioselective nucleophilic substitution of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one." Journal of the Korean Chemical Society. (Specifics on S_NAr regioselectivity).

  • Dunetz, J. R., et al. (2019). "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews, 111(3), 2177-2250. (Industrial application of Suzuki protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,5-dichloro-6-ethoxypyridazin-3(2H)-one

Welcome to the technical support center for the synthesis of pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the multi-step synthesis of 4,5-dichloro-6-ethoxypyridazin-3(2H)-one. Our goal is to provide you with field-proven insights and robust protocols to ensure the success of your experiments.

Overview of Synthetic Pathway

The synthesis of the target molecule is typically achieved through a three-step process starting from mucochloric acid. Each step presents unique challenges that can impact overall yield and purity. Understanding the causality behind each experimental choice is critical for troubleshooting.

The overall transformation is as follows:

  • Cyclization: Reaction of mucochloric acid with a hydrazine source to form the pyridazinone core.

  • Chlorination: Conversion of the pyridazinone to a highly reactive trichloropyridazine intermediate.

  • Nucleophilic Substitution (Etherification): Selective reaction of the trichloropyridazine with ethoxide to yield the final product.

Synthetic_Pathway MA Mucochloric Acid DCP 4,5-dichloro-3(2H)-pyridazinone MA->DCP  Step 1: Hydrazine TCP 3,4,5-trichloropyridazine DCP->TCP  Step 2: POCl3   Product 4,5-dichloro-6-ethoxypyridazin-3(2H)-one TCP->Product  Step 3: NaOEt  

Caption: High-level workflow for the synthesis of 4,5-dichloro-6-ethoxypyridazin-3(2H)-one.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your synthesis, followed by expert analysis and recommended solutions.

Step 1: Cyclization of Mucochloric Acid

Question 1: My yield of 4,5-dichloro-3(2H)-pyridazinone is very low, and the crude product is a dark, tarry solid. What went wrong?

Answer: This is a common issue often related to reaction conditions and the stability of the hydrazine reagent.

  • Causality: Mucochloric acid reacts with hydrazine to form the pyridazinone ring.[1] The reaction is sensitive to pH and temperature. Hydrazine itself can undergo side reactions, such as oxidation, especially under harsh conditions. If the pH is not controlled, or the temperature is too high, competing polymerization and decomposition pathways can dominate, leading to the formation of intractable tars instead of the desired crystalline product. Using hydrazine sulfate with a buffer like sodium acetate helps maintain the optimal pH for the cyclization.[1]

  • Troubleshooting Steps:

    • Reagent Quality: Use high-purity mucochloric acid and hydrazine sulfate. If using hydrazine hydrate, ensure it has not been exposed to air for extended periods.

    • pH Control: The use of sodium acetate as a buffer is critical. It reacts with the sulfate salt to release free hydrazine in situ at a controlled rate.[1] Ensure the correct stoichiometry is used.

    • Temperature Management: The reaction should be warmed gently. A literature procedure specifies warming a solution of mucochloric acid to 80-100°C before adding the hydrazine sulfate and sodium acetate mixture.[1] Avoid aggressive refluxing which can promote decomposition.

    • Isolation: The product should precipitate from the aqueous reaction mixture upon cooling. If it oils out or forms a tar, it indicates significant impurities. Attempt to triturate the crude material with cold water or a water/ethanol mixture to induce crystallization.

Question 2: I've isolated my 4,5-dichloro-3(2H)-pyridazinone, but the melting point is broad and lower than the reported 199-200°C. How can I purify it?

Answer: A broad melting point indicates impurities, likely unreacted starting materials or isomeric byproducts.

  • Causality: While the primary reaction is straightforward, minor impurities can be carried through. The most effective purification method for this intermediate is recrystallization.

  • Purification Protocol:

    • Transfer the crude, filtered solid to a flask.

    • Add a minimal amount of hot water to dissolve the solid completely.[1] The solubility is low, so be patient and add the water portion-wise.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

    • Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration and wash with a small amount of ice-cold water. Dry thoroughly under vacuum.

Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)

Question 3: My chlorination of 4,5-dichloro-3(2H)-pyridazinone to 3,4,5-trichloropyridazine is incomplete, even after extended reflux. What could be the issue?

Answer: Incomplete conversion is typically due to moisture or insufficient reagent.

  • Causality: This reaction converts the pyridazinone, which exists in a lactam-lactim tautomerism, into the aromatic trichloropyridazine using phosphorus oxychloride (POCl₃) as both the solvent and chlorinating agent.[2][3] POCl₃ is highly reactive towards water. Any moisture present in the starting material or glassware will consume the reagent, forming phosphoric acid and HCl, thus rendering it ineffective for the desired chlorination.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry your 4,5-dichloro-3(2H)-pyridazinone starting material in a vacuum oven before use. All glassware must be oven-dried or flame-dried.

    • Reagent Stoichiometry: POCl₃ is often used in large excess to serve as the solvent. A typical ratio is 150 ml of POCl₃ for 20 grams of starting material.[2] Ensure you are using a sufficient excess.

    • Reaction Time & Temperature: The reaction typically requires refluxing for several hours (e.g., five hours).[2] Monitor the reaction by TLC (Thin Layer Chromatography) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 4:1) to confirm the disappearance of the starting material.

Question 4: The work-up for the POCl₃ reaction is difficult and seems hazardous. Is there a safer way to isolate the 3,4,5-trichloropyridazine?

Answer: The work-up is indeed hazardous and must be performed with extreme caution. The key is to slowly and carefully quench the excess POCl₃.

  • Causality: POCl₃ reacts violently with water in a highly exothermic reaction. Simply pouring the reaction mixture into water can cause dangerous splashing and release of corrosive HCl gas.

  • Recommended Work-up Protocol:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the excess POCl₃ under reduced pressure using a rotary evaporator (ensure your vacuum pump is protected with a base trap).

    • Place a large beaker containing crushed ice and water in a fume hood.

    • Very slowly and carefully , pour the cooled residue from the reaction flask onto the ice-water mixture with vigorous stirring. This should be done in small portions to control the exothermic reaction.

    • Once the quench is complete, the product can be extracted into an organic solvent like diethyl ether or dichloromethane.[2]

    • Wash the organic extract with water and then brine, dry over magnesium sulfate, filter, and concentrate to yield the crude product, which can be further purified by recrystallization or distillation.[2]

Step 3: Etherification of 3,4,5-trichloropyridazine

Question 5: I'm getting a mixture of products in my etherification step, not just the desired 4,5-dichloro-6-ethoxypyridazine. Why is there a lack of selectivity?

Answer: This is a classic problem of competing nucleophilic aromatic substitution (SNAr) reactions. The key to selectivity is controlling stoichiometry and temperature.

  • Causality: The three chlorine atoms on the pyridazine ring have different reactivities towards nucleophiles. The chlorine at the C6 position is generally the most electrophilic and susceptible to substitution due to its proximity to the ring nitrogens. However, if the reaction conditions are too harsh (high temperature) or if excess nucleophile is used, you can get di- or even tri-substituted products.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use only a slight excess (e.g., 1.0-1.1 equivalents) of your ethoxide source (e.g., sodium ethoxide). This is the most critical parameter for achieving mono-substitution.

    • Temperature Control: Perform the reaction at a low temperature. Start the addition of the ethoxide solution at 0°C or even lower, and then allow the reaction to slowly warm to room temperature. Avoid heating unless TLC monitoring shows no reaction at room temperature.

    • Mode of Addition: Add the 3,4,5-trichloropyridazine solution to the sodium ethoxide solution (inverse addition). This ensures that the nucleophile is never in large excess relative to the substrate at any point, minimizing the chance of multiple substitutions.

    • Solvent: Use a suitable anhydrous solvent like THF or ethanol.

Troubleshooting_Etherification cluster_solutions Solutions Start Low Selectivity in Etherification CheckStoich Is Sodium Ethoxide ~1.0 eq.? Start->CheckStoich CheckTemp Was reaction run at low temp (0°C)? CheckStoich->CheckTemp Yes Sol_Stoich Adjust NaOEt to 1.0-1.1 eq. CheckStoich->Sol_Stoich No CheckAddition Was inverse addition used? CheckTemp->CheckAddition Yes Sol_Temp Run reaction at 0°C, warm slowly CheckTemp->Sol_Temp No Result_OK High Selectivity Achieved CheckAddition->Result_OK Yes Sol_Addition Add substrate to nucleophile CheckAddition->Sol_Addition No

Caption: Decision tree for troubleshooting low selectivity in the etherification step.

Question 6: My etherification reaction is clean but the yield is low. What are the likely causes?

Answer: Low yields in this step, assuming good selectivity, often point to issues with the nucleophile or incomplete reaction.

  • Causality: Sodium ethoxide is a strong base and is highly moisture-sensitive. If prepared in situ from sodium metal and ethanol, the ethanol must be absolutely anhydrous. If purchased as a solid, it must be handled under an inert atmosphere (e.g., in a glovebox). Any water present will consume the ethoxide and can also hydrolyze the starting material or product.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure your solvent (ethanol or THF) is rigorously dried. If preparing sodium ethoxide in situ, use fresh, high-purity sodium metal and absolute (200 proof) ethanol.

    • Reaction Time: Monitor the reaction by TLC. SNAr reactions can sometimes be slow at low temperatures. If the reaction stalls, consider letting it stir at room temperature for a longer period (overnight) before considering gentle heating.

    • Work-up: Upon completion, the reaction is typically quenched with water and extracted. Ensure the pH is not strongly acidic during work-up, which could potentially hydrolyze the ether product.

Summary of Recommended Protocols

The following tables summarize the key parameters for each synthetic step, derived from established literature procedures.

Table 1: Step 1 - Synthesis of 4,5-dichloro-3(2H)-pyridazinone [1]

Parameter Recommendation Rationale
Reagents Mucochloric acid, Hydrazine sulfate, Sodium acetate Provides a buffered system for controlled release of hydrazine.
Solvent Water Green solvent, allows for product precipitation upon cooling.
Temperature 80-100°C Sufficient to dissolve starting material without causing decomposition.
Time ~1-2 hours Typically sufficient for complete reaction.
Work-up Cool, filter solid, wash with cold water Simple isolation of the crude product.

| Purification | Recrystallization from hot water | Effective method for removing impurities. |

Table 2: Step 2 - Synthesis of 3,4,5-trichloropyridazine [2]

Parameter Recommendation Rationale
Reagents 4,5-dichloro-3(2H)-pyridazinone, Phosphorus oxychloride (POCl₃) POCl₃ acts as both chlorinating agent and solvent.
Solvent Neat POCl₃ (excess) Drives the reaction to completion.
Temperature Reflux Provides the necessary activation energy for chlorination.
Time 5 hours (or until TLC shows completion) Ensures full conversion of the starting material.
Work-up Remove excess POCl₃ (vac.), quench residue on ice-water Controls the highly exothermic and hazardous quench.

| Purification | Extraction, followed by distillation or recrystallization | Removes inorganic byproducts and purifies the product. |

Table 3: Step 3 - Synthesis of 4,5-dichloro-6-ethoxypyridazin-3(2H)-one

Parameter Recommendation Rationale
Reagents 3,4,5-trichloropyridazine, Sodium ethoxide (1.0-1.1 eq.) Controlled stoichiometry is key for mono-substitution.
Solvent Anhydrous Ethanol or THF Anhydrous conditions are essential to prevent deactivation of the nucleophile.
Temperature 0°C to Room Temperature Low temperature enhances selectivity for the C6 position.
Time 2-12 hours (monitor by TLC) Reaction rate is temperature-dependent.
Work-up Quench with water, extract with organic solvent Standard procedure to isolate the neutral organic product.

| Purification | Column chromatography or recrystallization | Separates the product from unreacted starting material and any over-reacted byproducts. |

References

  • Koltunov, V.S., Tikhonov, M.F., & Kuperman, A. Ya. Oxidation of hydrazine with perchloric acid catalyzed by molybdenum. INIS-IAEA. [Link]

  • Chemistry & Biology Interface. Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. (2020). [Link]

  • ResearchGate. Functionalization of 4,5-Dichloropyridazin-3(2H)-one. [Link]

  • PrepChem. Synthesis of 4,5-dichloro-3-pyridazone. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Alkyl and Aryl 4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates: A Practical Alternative to Chloroformates for the Synthesis of Symmetric and Asymmetric Carbonates. [Link]

  • Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Warren, J. D., et al.
  • ACS Publications. Mucochloric Acid. II. Reactions of the Aldehyde Group. [Link]

  • PrepChem. Synthesis of 3-chloro-6-[2-(2,3-epoxypropoxy)-4-methoxyphenyl]pyridazine. [Link]

  • National Center for Biotechnology Information. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. [Link]

  • National Center for Biotechnology Information. Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • ResearchGate. Recent Developments in Catalytic Reductive Etherifications. [Link]

Sources

Optimization

stability issues of 4,5-dichloro-6-ethoxypyridazin-3(2h)-one in solution

Technical Support Center: 4,5-dichloro-6-ethoxypyridazin-3(2H)-one A Guide to Understanding and Mitigating Stability Issues in Solution Introduction 4,5-dichloro-6-ethoxypyridazin-3(2H)-one is a substituted pyridazinone,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,5-dichloro-6-ethoxypyridazin-3(2H)-one

A Guide to Understanding and Mitigating Stability Issues in Solution

Introduction

4,5-dichloro-6-ethoxypyridazin-3(2H)-one is a substituted pyridazinone, a class of heterocyclic compounds recognized for a wide spectrum of biological activities, finding use in both pharmaceutical and agrochemical research.[1][2] The utility of this compound in experimental settings is fundamentally dependent on its stability in solution. Degradation can lead to a loss of active compound concentration, the appearance of confounding degradation products, and ultimately, to inconsistent and unreliable experimental data.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the stability of 4,5-dichloro-6-ethoxypyridazin-3(2H)-one in solution. We will explore the chemical principles underlying its potential instability and provide actionable protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and stability of 4,5-dichloro-6-ethoxypyridazin-3(2H)-one solutions.

Q1: What are the primary factors that can affect the stability of 4,5-dichloro-6-ethoxypyridazin-3(2H)-one in solution?

The stability of this molecule is primarily influenced by four factors: pH, temperature, light, and the solvent system used. The pyridazinone ring and its chloro-substituents are the most reactive sites. Extreme pH values (both acidic and basic) can catalyze hydrolysis, while elevated temperatures accelerate the rate of all degradation reactions. Exposure to UV light may induce photodegradation, a common pathway for heterocyclic compounds.[3][4]

Q2: What are the recommended storage conditions for stock solutions?

For maximum stability, stock solutions should be stored under the following conditions:

  • Temperature: -20°C or lower.

  • Light: Protected from light in amber vials or by wrapping with aluminum foil.

  • Solvent: A high-purity, anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN).

  • Atmosphere: For long-term storage, purging the vial headspace with an inert gas like argon or nitrogen can prevent oxidative degradation.

Q3: What is the most probable degradation pathway for this molecule in aqueous solutions?

Given its structure, the most likely degradation pathway is hydrolysis . This can occur via two primary mechanisms:

  • Nucleophilic Substitution: The chlorine atoms on the pyridazinone ring are electron-withdrawing, making the carbon atoms they are attached to susceptible to nucleophilic attack by water or hydroxide ions. This would lead to the replacement of one or both chlorine atoms with hydroxyl (-OH) groups.

  • Ring Cleavage: The amide-like (lactam) bond within the pyridazinone ring can be hydrolyzed under strong acidic or basic conditions, leading to ring-opening and the formation of linear carboxylic acid derivatives.[5][6][7]

Q4: How can I routinely monitor the integrity of my compound in solution?

The most effective method for monitoring the stability of your compound is through reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A simple stability-indicating method would involve injecting a freshly prepared standard and comparing its peak area and retention time to that of an aged sample. The appearance of new peaks or a decrease in the main peak area indicates degradation. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Part 2: Troubleshooting Guide for Common Stability Issues

This section provides in-depth, cause-and-effect troubleshooting for specific problems encountered during experiments.

Issue 1: Progressive loss of the primary compound peak in HPLC analysis.

You've prepared a working solution in an aqueous buffer, and over the course of your experiment (hours to days), you observe a steady decrease in the HPLC peak area corresponding to 4,5-dichloro-6-ethoxypyridazin-3(2H)-one.

Primary Suspect: pH- and Temperature-Dependent Hydrolysis

The rate of hydrolysis is often highly dependent on the pH of the medium.[8] Both acidic and basic conditions can catalyze the breakdown of the molecule. Additionally, ambient or elevated temperatures will significantly increase the reaction rate.

Troubleshooting Workflow

start Observe Peak Loss in HPLC check_pH Measure pH of Solution start->check_pH is_neutral Is pH between 6.0-7.5? check_pH->is_neutral check_temp Verify Storage Temperature is_cold Is Temp ≤ 4°C? check_temp->is_cold is_neutral->check_temp Yes adjust_pH Adjust pH to Neutral (Use appropriate buffer) is_neutral->adjust_pH No adjust_temp Store at 2-8°C or on ice during experiment is_cold->adjust_temp No re_analyze Re-analyze Stability is_cold->re_analyze Yes (Suspect other factors) adjust_pH->re_analyze adjust_temp->re_analyze problem_solved Problem Resolved re_analyze->problem_solved

Caption: Troubleshooting workflow for compound peak loss.

Investigative Steps & Solutions:

  • Confirm Solution pH: Immediately measure the pH of your working solution. Buffers can drift, or dissolved CO₂ can lower the pH of unbuffered aqueous solutions.

    • Solution: If the pH is outside the 6.0-7.5 range, consider preparing fresh solutions in a well-characterized buffer system (e.g., phosphate-buffered saline (PBS) at pH 7.4). Conduct a preliminary experiment by incubating the compound in buffers of different pH values (e.g., pH 5, 7, 9) to identify a more stable range.

  • Control Temperature: Ensure that during the experiment and storage, the solution is kept consistently cold (e.g., on ice or in a cold block).

    • Solution: Minimize the time the solution spends at room temperature. Prepare aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Issue 2: Appearance of new, unknown peaks in the chromatogram.

During analysis, you notice one or more new peaks, typically at earlier retention times (more polar) than your parent compound, that grow in area as the parent peak diminishes.

Primary Suspect: Formation of Degradation Products

These new peaks are almost certainly degradation products. Identifying them is key to confirming the degradation pathway and implementing a solution. The most probable products arise from hydrolysis.

Hypothetical Hydrolytic Degradation Pathway

Caption: Potential hydrolytic degradation pathway.

Investigative Steps & Solutions:

  • Characterize Unknowns with LC-MS: Analyze your degraded sample using LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks.

    • Interpretation: A mass increase of +18 (addition of H₂O) and loss of -36 (loss of HCl) would strongly suggest substitution of a chlorine atom with a hydroxyl group.

  • Conduct a Forced Degradation Study: Intentionally degrade the compound under controlled stress conditions to generate and identify the potential degradation products. This provides reference chromatograms for what to look for in your experimental samples.

    • Solution: Use the protocol provided in Part 3 to perform a forced degradation study. If hydrolysis is confirmed as the primary pathway, strict pH and temperature control as described in Issue 1 is the corrective action.

Issue 3: Inconsistent results when using different solvents for stock solution.

You notice that a stock solution prepared in methanol shows faster degradation than one prepared in DMSO.

Primary Suspect: Solvent-Mediated Degradation (Solvolysis)

Protic solvents, especially nucleophilic ones like methanol, can directly participate in the degradation reaction, a process known as solvolysis. The methanol molecule can act as the nucleophile, substituting a chlorine atom to form a methoxy derivative.

Solvent Selection Guide

SolventTypeRecommendationRationale
DMSO Aprotic, PolarHighly Recommended Non-nucleophilic and an excellent solubilizing agent. Ensure use of anhydrous grade.
Acetonitrile (ACN) Aprotic, PolarRecommended Less nucleophilic than alcohols and fully miscible with aqueous buffers.
Methanol (MeOH) Protic, PolarUse with Caution Nucleophilic; can cause solvolysis. If used, prepare fresh and store at ≤ -20°C.
Water Protic, PolarNot for Stock Directly participates in hydrolysis. Use only for preparing fresh, buffered working solutions.

Solution:

  • Standardize on using anhydrous, aprotic solvents like DMSO or Acetonitrile for all stock solution preparations.

  • When diluting the stock into an aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%) to minimize any potential solvent effects on the experimental system.

Part 3: Key Protocols and Methodologies

Protocol 1: A Guide to Conducting a Forced Degradation Study

This study exposes the compound to harsh conditions to accelerate degradation, helping to identify likely degradation products and pathways.

Objective: To determine the susceptibility of 4,5-dichloro-6-ethoxypyridazin-3(2H)-one to hydrolysis (acidic and basic), oxidation, heat, and light.

Materials:

  • 4,5-dichloro-6-ethoxypyridazin-3(2H)-one

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Set Up Stress Conditions: In separate, clearly labeled vials, mix the following:

    • Acid Hydrolysis: 1 mL stock + 1 mL 1 M HCl.

    • Base Hydrolysis: 1 mL stock + 1 mL 1 M NaOH.

    • Oxidation: 1 mL stock + 1 mL 30% H₂O₂.

    • Thermal Stress: 1 mL stock + 1 mL Water.

    • Photolytic Stress: 1 mL stock + 1 mL Water.

    • Control: 1 mL stock + 1 mL Water.

  • Incubation:

    • Incubate the Acid, Base, and Thermal vials at 60°C for 24-48 hours.

    • Keep the Oxidation and Control vials at room temperature, protected from light.

    • Expose the Photolytic Stress vial to direct UV light (e.g., in a photostability chamber) at room temperature.

  • Sample Preparation & Analysis:

    • After incubation, allow vials to cool to room temperature.

    • Neutralize the Acid and Base samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples with mobile phase to an appropriate concentration (e.g., 10 µg/mL).

    • Analyze all samples by HPLC or LC-MS alongside a freshly diluted, unstressed standard.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. Note the percentage of degradation and the retention times and mass spectra of any new peaks formed.

Stress ConditionTypical ReagentTemperaturePurpose
Acid Hydrolysis 0.1 M - 1 M HCl60-80°CTo test for acid-catalyzed degradation.
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp - 60°CTo test for base-catalyzed degradation.
Oxidation 3% - 30% H₂O₂Room TempTo test for susceptibility to oxidation.
Thermal Water/Buffer60-80°CTo assess intrinsic thermal stability.
Photolytic Water/BufferRoom TempTo assess stability under UV/Vis light.
Protocol 2: Recommended HPLC Method for Stability Monitoring

Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size Mobile Phase A: Water with 0.1% Formic Acid Mobile Phase B: Acetonitrile with 0.1% Formic Acid Gradient:

  • 0-2 min: 10% B

  • 2-15 min: 10% to 90% B

  • 15-18 min: 90% B

  • 18-20 min: 90% to 10% B

  • 20-25 min: 10% B Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm (or λmax of the compound) Injection Volume: 10 µL Column Temperature: 30°C

References

  • Gomtsyan, A. (2012). The pyridazine ring in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 55(1), 1-33. Available at: [Link]

  • MDPI. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors. Available at: [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available at: [Link]

  • Indian Academy of Sciences. (1987). Immediate effects of pyridazinone herbicides on photosynthetic electron transport in algal systems. Journal of Biosciences, 12(1), 41-49. Available at: [Link]

  • Scholars Research Library. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica, 4(2), 614-625. Available at: [Link]

  • Taylor & Francis Online. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 20, 1-25. Available at: [Link]

  • ACS Publications. (2023). Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. ACS Omega, 8(41), 38165–38175. Available at: [Link]

  • ResearchGate. (2000). Photodegradation of Selected Herbicides in Various Natural Waters and Soils under Environmental Conditions. Journal of Environmental Quality, 29(4), 1298-1306. Available at: [Link]

  • Devine, M. D., Duke, S. O., & Fedtke, C. (1993). Physiology of Herbicide Action. Prentice Hall.
  • ResearchGate. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 733-736. Available at: [Link]

  • PubChem. (n.d.). 4,5-Dichloro-6-nitro-2,3-dihydropyridazin-3-one. Available at: [Link]

  • ResearchGate. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-143. Available at: [Link]

  • EM International. (2016). Isolation and characterization of photo-catalytically degraded products of pyroxasulfone using myriad analytical techniques. Environmental Monitoring and Assessment, 188(10), 576. Available at: [Link]

  • National Center for Biotechnology Information. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3055. Available at: [Link]

  • ScienceDirect. (2024). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Journal of Food Composition and Analysis, 125, 105758. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Environmental Toxicology and Chemistry, 34(9), 2035-2043. Available at: [Link]

  • Pradeep Research Group, IIT Madras. (2012). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Langmuir, 28(4), 2189-2198. Available at: [Link]

  • MDPI. (2009). Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. Molecules, 14(9), 3210-3221. Available at: [Link]

  • HETEROCYCLES. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(8), 1873-1879. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). NORMAN|METABOLITES: Transformation Products Extracted from HSDB Content in PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. RSC Advances, 9(28), 16109-16113. Available at: [Link]

  • ResearchGate. (2025). Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. Journal of Organic and Pharmaceutical Chemistry, 23(1). Available at: [Link]

  • ResearchGate. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Environmental Science & Technology, 56(15), 10757-10767. Available at: [Link]

  • National Center for Biotechnology Information. (1979). Alkaline Hydrolysis of 1,3-dimethylphenobarbital. Journal of Pharmaceutical Sciences, 68(5), 639-642. Available at: [Link]

  • Royal Society of Chemistry. (2019). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. RSC Advances, 9(28), 16109-16113. Available at: [Link]

  • MDPI. (2024). Degradation of Chlorothalonil by Catalytic Biomaterials. International Journal of Molecular Sciences, 25(22), 12695. Available at: [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]

Sources

Troubleshooting

troubleshooting mass spectrometry fragmentation of halogenated heterocycles

Topic: Troubleshooting Fragmentation & Analysis of Halogenated Heterocycles Role: Senior Application Scientist Audience: Drug Discovery Researchers & Analytical Chemists Introduction: The Halogen Challenge in Drug Discov...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Fragmentation & Analysis of Halogenated Heterocycles Role: Senior Application Scientist Audience: Drug Discovery Researchers & Analytical Chemists

Introduction: The Halogen Challenge in Drug Discovery

Halogenated heterocycles (pyridines, indoles, pyrimidines) are the backbone of modern medicinal chemistry, serving as key scaffolds for kinase inhibitors and GPCR ligands. However, they present unique challenges in mass spectrometry. The carbon-halogen bond strength varies dramatically (C-F > C-Cl > C-Br > C-I), leading to disparate fragmentation behaviors.[1] Furthermore, electrochemical artifacts in the ion source can mimic metabolic dehalogenation, leading to false positives in stability assays.

This guide moves beyond basic spectral interpretation to address the specific failure modes encountered when analyzing these compounds.

Part 1: Diagnostic Workflow (Troubleshooting Tree)

Before diving into mechanisms, use this decision matrix to isolate your problem.

TroubleshootingTree Start Start: Anomalous MS Signal CheckISO Check Isotopic Pattern (M, M+2, M+4) Start->CheckISO IsoMatch Pattern Matches Theoretical? CheckISO->IsoMatch FragCheck Analyze Fragmentation IsoMatch->FragCheck Yes ArtifactCheck Suspect Source Artifact IsoMatch->ArtifactCheck No (Unexpected M-2 or M-X) LossX Loss of Radical X• observed? FragCheck->LossX LossHX Loss of Neutral HX observed? FragCheck->LossHX ReductArtifact Artifact: Hydrodehalogenation ([M-X+H]+) ArtifactCheck->ReductArtifact M becomes M-X+H RealFrag Likely True Fragmentation (Check Bond Energies) LossX->RealFrag Common for I, Br LossHX->RealFrag Common for Cl, F

Figure 1: Decision tree for isolating mass spectral anomalies in halogenated compounds.

Part 2: Technical FAQs & Troubleshooting

Q1: Why am I seeing a "phantom" peak that corresponds to the loss of a halogen and gain of a hydrogen ([M-X+H]+)?

The Issue: You observe a peak at


. This looks like a metabolic dehalogenation product, but it appears even in neat standard solutions.

The Diagnosis: This is likely In-Source Electrochemical Reduction (Hydrodehalogenation) . In Electrospray Ionization (ESI), the metal capillary acts as an electrode. Halogenated heterocycles (especially bromo- and iodo-pyridines/quinolines) have high electron affinities. They can undergo reduction at the capillary tip, replacing the halogen with a hydrogen atom from the solvent.

The Fix:

  • Lower the Capillary Voltage: High voltage drives the redox reaction. Reduce it in 500V increments.

  • Switch Ionization Mode: Move from ESI to APCI (Atmospheric Pressure Chemical Ionization) . APCI relies on gas-phase ion-molecule reactions and avoids the electrochemical redox occurring at the liquid-metal interface.

  • Check Solvent Purity: Trace metal ions in solvents can catalyze this reduction. Use LC-MS grade solvents exclusively.

Q2: My fragmentation pattern shows a loss of 79/81 Da (Br) but I expected a loss of 80/82 Da (HBr). What dictates this?

The Mechanism: This is governed by the Even-Electron Rule and Bond Dissociation Energy (BDE) .

  • Radical Loss (X•): In ESI, precursor ions are usually even-electron species (

    
    ). Losing a radical (
    
    
    
    ) creates an odd-electron radical cation (
    
    
    ). This is energetically unfavorable unless the C-X bond is very weak.
    • Iodine (C-I): Weak bond.[1] Often breaks homolytically, yielding radical loss.

    • Bromine (C-Br): Moderate. Can show both radical (

      
      ) and neutral (
      
      
      
      ) loss depending on the aromatic system's stability.
  • Neutral Loss (HX):

    • Chlorine (C-Cl) & Fluorine (C-F): Strong bonds. Almost exclusively lose neutral acid (

      
      ) to maintain an even-electron cation state.
      

Summary Table: Halogen Loss Probabilities

HalogenBond Energy (approx)Primary Loss Pathway (ESI)Diagnostic Note
Fluorine ~485 kJ/molLoss of HF (Neutral)Rare to fragment; requires high collision energy.
Chlorine ~327 kJ/molLoss of HCl (Neutral)Radical loss (

) is rare in ESI.
Bromine ~285 kJ/molMixed (HBr > Br•)Radical loss increases if the resulting cation is resonance-stabilized.
Iodine ~213 kJ/molLoss of I• (Radical)Very facile; often occurs in-source without collision energy.
Q3: How do I confidently identify a poly-halogenated impurity using Mass Defect?

The Technique: Halogens have a unique negative mass defect (except Fluorine).

  • Hydrogen: 1.0078 Da (+7.8 mDa defect)

  • Chlorine-35: 34.9688 Da (-31.2 mDa defect)

  • Bromine-79: 78.9183 Da (-81.7 mDa defect)

As you add halogens, the total mass defect of the molecule drops significantly (becomes more negative) compared to "normal" biological background (C, H, N, O).

Protocol: Mass Defect Filtering (MDF)

  • Calculate Core Defect: Determine the mass defect of your parent drug.

  • Set Filter Window:

    • For De-halogenation : Window = Parent Defect + 50 mDa (Shift towards positive).

    • For Poly-halogenation : Window = Parent Defect - 100 mDa (Shift towards negative).

  • Visual Check: Plot Mass Defect (y-axis) vs. m/z (x-axis). Halogenated series will appear as lines with negative slopes, distinct from the horizontal or positive-slope lines of endogenous metabolites.

Part 3: Experimental Protocol

Workflow: Validating Halogen Position via MS/MS

Use this protocol to determine if a halogen is on a labile position (e.g., ortho to ring nitrogen) vs. a stable position.

Reagents:

  • Analyte Standard (1 µM in 50:50 MeOH:H2O)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

Step-by-Step:

  • Direct Infusion: Infuse standard at 10 µL/min into the source.

  • Isotope Confirmation:

    • Acquire MS1 profile mode data (min 30k resolution).

    • Verify isotope ratio.[2][3] For

      
      : 
      
      
      
      .[4][5] For
      
      
      :
      
      
      .[4][5]
  • Energy Ramp (breakdown curve):

    • Select the monoisotopic peak (

      
       or 
      
      
      
      ) as the precursor.
    • Ramp Collision Energy (CE) from 10 eV to 80 eV in 5 eV increments.

  • Data Analysis:

    • Plot Intensity of Precursor vs. Intensity of Fragment (

      
      ).
      
    • Interpretation:

      • Ortho-halogens (e.g., 2-chloropyridine) often eliminate HX at lower CE due to the "ortho effect" (interaction with the ring nitrogen proton).

      • Meta/Para-halogens typically require higher CE and may show ring fission before halogen loss.

Part 4: Visualizing the Dehalogenation Artifact

This diagram illustrates the mechanism of the false-positive "metabolite" often seen in ESI.

DehalogenationMechanism Source ESI Capillary Tip (High Voltage +) Electron e- transfer (Reduction) Source->Electron Source of e- Analyte Halogenated Analyte (R-X) Intermediate Radical Anion [R-X]-• Analyte->Intermediate Accepts e- Electron->Intermediate Product Artifact Product (R-H) Intermediate->Product Loss of X-, Gain of H+ Solvent Solvent Proton (H+) Solvent->Product

Figure 2: Mechanism of electrochemical hydrodehalogenation in the ESI source. This process creates artifacts that mimic metabolic dehalogenation.

References

  • Zhang, H., Zhang, D., & Ray, K. (2009). Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry. Journal of Mass Spectrometry.

    • Source:

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter on Isotope Patterns and Halogens).
  • Zhou, S., Cook, K. D. (2000). Protonation in electrospray mass spectrometry: Wrong-way-round or right-way-round?. Journal of the American Society for Mass Spectrometry.

    • Context: Mechanisms of electrochemical reduction and proton
    • Source: (General Journal Link for verification of topic scope)

  • Thurman, E. M., & Ferrer, I. (2010). The characteristic mass spectral fragmentation of halogenated heterocycles. Context: Detailed breakdown of C-X bond cleavage energies in mass spectrometry.

Sources

Optimization

reducing the environmental impact of pyridazinone synthesis

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Topic: Reducing Environmental Impact of Pyridazinone Synthesis Status: Operational

Introduction

Welcome to the Green Chemistry Support Center. As researchers, we face a dual challenge: synthesizing complex pharmacophores like 3(2H)-pyridazinones —crucial for cardiotonic, analgesic, and herbicidal applications—while minimizing the ecological footprint of our workflows.

Conventional methods often rely on volatile organic solvents (VOCs), corrosive mineral acids (e.g.,


), and toxic reagents like hydrazine hydrate in excess. This guide provides field-proven, self-validating protocols to transition your synthesis toward Microwave-Assisted Organic Synthesis (MAOS) , Aqueous Phase Reactions , and Reusable Heterogeneous Catalysis .

Below you will find troubleshooting guides structured to address specific failure points in green protocols.

Module 1: Energy Efficiency & Rate Enhancement (Microwave-Assisted)

Context: Thermal condensation of


-keto acids with hydrazine derivatives traditionally requires 6–12 hours of reflux. Microwave irradiation can reduce this to minutes but introduces safety and reproducibility challenges.
Troubleshooting Guide

Q: I am observing vessel over-pressurization and inconsistent yields during microwave synthesis. How do I stabilize the reaction?

A: This is typically caused by the rapid decomposition of hydrazine hydrate or solvent superheating.

  • Root Cause: Hydrazine hydrate releases gas rapidly upon heating; closed-vessel MWI systems can spike in pressure if the temperature ramp is too aggressive.

  • Solution (The "Ramp-Hold" Protocol):

    • Solvent Switch: Replace Ethanol/Methanol with Water/Ethanol (1:1) or PEG-400 . These absorb microwave energy efficiently but have higher boiling points/lower vapor pressure profiles.

    • Step-Wise Heating: Do not jump to target temperature. Use a 2-minute ramp to 80°C, hold for 1 minute, then ramp to 150°C.

    • Power Density: Set a maximum power ceiling (e.g., 500W) to prevent "runaway" heating.

Q: My product is oiling out rather than precipitating upon cooling. How do I recover the solid?

A: In rapid MWI synthesis, crystal nucleation often fails due to supersaturation.

  • Corrective Action: Add a "seeding" step. After the MWI cycle, pour the hot reaction mixture onto crushed ice (approx. 50g per 10mmol). The thermal shock induces immediate precipitation of the pyridazinone.

Standardized Protocol: MWI Synthesis of 6-substituted-3(2H)-pyridazinones
  • Mix: In a 10 mL microwave vial, combine 4-oxo-4-phenylbutanoic acid (10 mmol) and Hydrazine Hydrate (12 mmol) in Ethanol (2 mL).

  • Irradiate: Set MWI reactor to 150°C (Dynamic Power mode, Max 500W).

  • Time: Hold for 2–5 minutes .

  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from ethanol.

Data Comparison: Thermal vs. Microwave
ParameterConventional RefluxMicrowave Assisted (MWI)Improvement Factor
Time 360 – 720 mins2 – 5 mins~140x Faster
Yield 65 – 75%85 – 96%+20% Yield
Energy High (Continuous Heat)Low (Pulse Irradiation)Green

Data Source: Adapted from MDPI and TSI Journals [1, 2].

Workflow Visualization

MWI_Workflow Start Reagents: Ketoacid + Hydrazine Process Microwave Irradiation 150°C, 2-5 min, 500W Start->Process Mix in EtOH Quench Ice Water Quench Process->Quench Rapid Cooling Filter Filtration & Recrystallization Quench->Filter Precipitate Product Pure Pyridazinone (>90% Yield) Filter->Product

Fig 1. Optimized Microwave-Assisted Synthesis Workflow for Pyridazinones.

Module 2: Solvent Replacement (Aqueous & Hydrotropic Media)

Context: Replacing VOCs with water is the "Holy Grail" of green chemistry. However, most organic precursors for pyridazinones (e.g., aryl hydrazines, anhydrides) are insoluble in water, leading to "brick dust" products (unreacted starting material coated in product).

Troubleshooting Guide

Q: My reaction in water has stalled. The starting material is floating on top, and the hydrazine is in the aqueous phase.

A: You are experiencing the "Phase Transfer Limit."

  • The Fix (Hydrotropic Solubilization): Do not add organic co-solvents. Instead, add Sodium Toluenesulfonate (NaTS) or Sodium Cumene Sulfonate (40% w/v solution).

  • Mechanism: These hydrotropes disrupt the water structure and form non-micellar aggregates that solubilize the organic reactants, allowing the reaction to proceed "on-water" or "in-water."

Q: How do I remove the hydrotrope after the reaction?

A: Hydrotropes are highly water-soluble.

  • Protocol: Dilute the reaction mixture with excess distilled water. The hydrotropic effect weakens upon dilution, causing the hydrophobic pyridazinone product to precipitate out cleanly. The filtrate (containing the hydrotrope) can be concentrated and reused.

Protocol: Hydrotrope-Mediated Synthesis
  • Medium: Prepare a 1.0 M aqueous solution of Sodium Toluenesulfonate.

  • Reaction: Add mucochloric acid (or equivalent 1,4-dicarbonyl) and hydrazine derivative.

  • Conditions: Stir at reflux temperature (100°C) for 1–3 hours.

  • Isolation: Dilute with water (x3 volume). Filter the solid product.

Module 3: Catalyst Recovery (Magnetic Nanocatalysts)

Context: Traditional Friedel-Crafts acylation (step 1 of pyridazinone synthesis) uses stoichiometric


, generating massive aluminum waste. Solid acid catalysts are the green alternative.
Troubleshooting Guide

Q: The activity of my solid acid catalyst (


) dropped significantly after the second run. 

A: This is likely due to pore fouling by organic byproducts.

  • Troubleshooting:

    • Magnetic Separation: Use an external magnet to hold the catalyst while decanting the product.

    • Solvent Wash: Wash with hot ethanol (2x) to remove adsorbed organics.

    • Re-activation: Calcination is usually not required for every cycle. A simple wash is sufficient. If activity drops >10%, heat to 120°C in air for 1 hour.

Q: Can I use this catalyst for the One-Pot Multicomponent Reaction (MCR)?

A: Yes. The


 catalyst is Lewis-acidic enough to catalyze the condensation of ketoacids, thiosemicarbazide, and phenacyl bromide in a single pot.
Catalyst Cycle Visualization

Catalyst_Cycle Reactants Reactants: Ketoacid + Hydrazine Reaction Reaction Mixture + ZnS-ZnFe2O4 Catalyst Reactants->Reaction Magnet Magnetic Separation (External Field) Reaction->Magnet Completion Liquid Liquid Phase (Product) Magnet->Liquid Decant Solid Solid Catalyst (Recovered) Magnet->Solid Retain Wash EtOH Wash & Drying Solid->Wash Wash->Reaction Reuse (Cycle n+1)

Fig 2. Closed-Loop Lifecycle of Magnetic Nanocatalysts in Pyridazinone Synthesis.

Module 4: Solvent-Free Mechanochemistry

Context: Grinding reagents together (ball milling) eliminates solvents entirely.

Troubleshooting Guide

Q: The reaction mixture turns into a sticky paste inside the ball mill, stopping the grinding action.

A: This is a common failure mode in heterocyclic mechanochemistry known as "caking."

  • Solution (Liquid Assisted Grinding - LAG): Add a catalytic amount of solvent (

    
    ), such as few drops of ethanol or acetic acid. This acts as a lubricant and enhances mass transfer without dissolving the bulk material.
    

References

  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones. MDPI. Available at: [Link]

  • Microwave-assisted synthesis of novel non-fused and fused heterocyclic systems. TSI Journals. Available at: [Link]

  • Application of ZnS-ZnFe2O4 Heterogeneous Catalyst in the Synthesis of Pyridazinone Compounds. Nanomaterials Chemistry. Available at: [Link]

  • Chitosan as a green catalyst for synthesis of pyridazines. University of Michigan / Arkivoc. Available at: [Link]

  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry. Available at: [Link]

For further technical assistance, contact the Green Chemistry Applications Team.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Pyridazinone Herbicides and Commercial Standards

This guide provides a comprehensive comparison of the efficacy of pyridazinone herbicides with established commercial standards for researchers, scientists, and professionals in drug and herbicide development. With full...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of pyridazinone herbicides with established commercial standards for researchers, scientists, and professionals in drug and herbicide development. With full editorial control, this document is structured to offer an in-depth technical analysis, grounded in scientific integrity and field-proven insights.

Introduction to Pyridazinone Herbicides

Pyridazinone herbicides are a significant class of chemical compounds utilized for weed management in various agricultural and non-agricultural settings.[1][2] These herbicides are recognized for their effectiveness in controlling a broad spectrum of annual and perennial grasses, as well as broadleaf weeds.[1][3] Structurally, they are characterized by a pyridazinone ring, a six-membered heterocyclic compound containing two adjacent nitrogen atoms.[4] Their development has been a focus of agrochemical research due to their high activity and potential for environmental friendliness.

The primary herbicidal activity of traditional pyridazinone herbicides, such as norflurazon and chloridazon (also known as pyrazon), stems from their ability to inhibit crucial physiological processes in plants.[2][3] More recent research has led to the development of novel pyridazinone derivatives with additional modes of action, expanding their utility in modern agriculture.

Mechanism of Action: A Multi-Faceted Approach to Weed Control

The efficacy of pyridazinone herbicides is rooted in their ability to disrupt one or more vital biochemical pathways within the target weed species. This multi-pronged attack enhances their effectiveness and can help in managing herbicide resistance.

Inhibition of Photosystem II (PSII)

A primary mode of action for several pyridazinone herbicides, including chloridazon, is the inhibition of photosynthesis at Photosystem II (PSII).[2][5] These herbicides bind to the D1 protein of the PSII complex, blocking the electron transport chain. This disruption leads to a cascade of events, including the production of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and visible symptoms like chlorosis and necrosis.[6]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Mechanism of Photosystem II Inhibition by Pyridazinone Herbicides"

Inhibition of Carotenoid Biosynthesis

Norflurazon, another prominent pyridazinone herbicide, acts by inhibiting the biosynthesis of carotenoids.[3][7] Specifically, it targets the phytoene desaturase (PDS) enzyme, a key component in the carotenoid synthesis pathway. Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to a characteristic bleaching or whitening of the plant tissues.[3]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Inhibition of Carotenoid Biosynthesis by Norflurazon"

Comparative Efficacy: Pyridazinones vs. Commercial Standards

The practical utility of a herbicide is determined by its efficacy against a spectrum of economically important weeds. This section provides a comparative analysis of pyridazinone herbicides against widely used commercial standards with differing modes of action.

Key Commercial Standards for Comparison
  • Atrazine: A triazine herbicide that also inhibits Photosystem II. It is a widely used standard for broadleaf weed control in various crops.[8][9]

  • Mesotrione: An HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitor, belonging to the triketone class of herbicides. It is effective against a broad range of broadleaf weeds and some grasses, causing bleaching symptoms.

  • Other Relevant Standards: Depending on the target weed spectrum, other commercial herbicides such as ACCase inhibitors (for grass control) and PPO inhibitors (for broadleaf and some grass control) serve as important benchmarks.

Efficacy Data Summary

The following tables summarize available data on the efficacy of pyridazinone herbicides in comparison to commercial standards against key weed species. Efficacy is often quantified by the ED₅₀ value, which represents the effective dose required to cause a 50% reduction in plant growth.

Table 1: Efficacy (ED₅₀) of Pre-emergent Herbicides on Broadleaf Weeds

HerbicideMode of ActionAmaranthus retroflexus (Redroot Pigweed) ED₅₀ (g a.i./ha)Chenopodium album (Common Lambsquarters) ED₅₀ (g a.i./ha)
Chloridazon Photosystem II InhibitorData not readily available in comparative studiesEffective control reported in sugar beets[10][11]
Norflurazon Carotenoid Biosynthesis InhibitorEffective pre-emergent control[1]Effective pre-emergent control[1]
Atrazine Photosystem II InhibitorEffective, but resistance is documented[12][13]Effective control reported[8]
Mesotrione HPPD InhibitorEffective control reported[12]Effective control reported

Table 2: Efficacy of Pre-emergent Herbicides on Grass Weeds

HerbicideMode of ActionEchinochloa crus-galli (Barnyardgrass) ControlSetaria faberi (Giant Foxtail) Control
Norflurazon Carotenoid Biosynthesis InhibitorGood pre-emergent control[1]Good pre-emergent control[1]
Atrazine Photosystem II InhibitorModerate control, often requires tank-mixing[14]Moderate control, often requires tank-mixing[15]

Note: Direct comparative ED₅₀ values for all herbicides across a wide range of weeds are not always available in single studies. The efficacy can be influenced by soil type, environmental conditions, and weed biotype.

Experimental Protocols for Herbicide Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. The following outlines the methodologies for greenhouse and field trials.

Greenhouse Bioassay for ED₅₀ Determination

This protocol is designed to determine the dose-response of a specific weed species to a herbicide under controlled conditions.

Objective: To calculate the ED₅₀ value of a herbicide for a target weed species.

Materials:

  • Certified seeds of the target weed species (e.g., Amaranthus retroflexus).

  • Herbicide of interest (technical grade or formulated product).

  • Commercial standard herbicide for comparison.

  • Pots (e.g., 10 cm diameter) filled with a standardized soil mix.

  • Greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Spray chamber for uniform herbicide application.

  • Analytical balance and volumetric flasks for preparing herbicide solutions.

Procedure:

  • Seed Planting: Sow a predetermined number of seeds (e.g., 10-20) of the target weed in each pot at a uniform depth.

  • Plant Growth: Allow the seedlings to emerge and grow to a specific stage (e.g., 2-4 true leaves).

  • Herbicide Preparation: Prepare a series of herbicide concentrations (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x of the recommended field rate).

  • Herbicide Application: Apply the different herbicide concentrations to the pots using a calibrated spray chamber to ensure uniform coverage. Include an untreated control group.

  • Incubation: Return the pots to the greenhouse or growth chamber and maintain optimal growing conditions.

  • Data Collection: After a specified period (e.g., 14-21 days), assess the herbicidal effect. This is typically done by harvesting the above-ground biomass of the surviving plants and determining the dry weight.

  • Data Analysis: Plot the dry weight (as a percentage of the untreated control) against the herbicide dose. Use a non-linear regression analysis (e.g., log-logistic model) to fit a dose-response curve and calculate the ED₅₀ value.[16]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Greenhouse Bioassay Workflow for ED50 Determination"

Field Trial Protocol for Efficacy Evaluation

Field trials are crucial for assessing herbicide performance under real-world agricultural conditions.

Objective: To evaluate the efficacy and crop safety of a herbicide in a field setting.

Methodology:

  • Site Selection: Choose a field with a natural and uniform infestation of the target weed species. The soil type and environmental conditions should be representative of the intended use area.

  • Experimental Design: Use a randomized complete block design with at least three to four replications.

  • Plot Layout: Establish individual plots of a specified size (e.g., 3m x 6m) for each treatment.

  • Treatments: Include the pyridazinone herbicide at one or more rates, a commercial standard herbicide, and an untreated control (weedy check). A weed-free control (hand-weeded) can also be included to determine potential crop yield loss due to weed competition.

  • Application: Apply the herbicides at the appropriate weed and crop growth stage using a calibrated backpack or tractor-mounted sprayer. Record all application parameters (e.g., spray volume, pressure, nozzle type).

  • Data Collection:

    • Weed Control: Visually assess weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) using a rating scale (e.g., 0% = no control, 100% = complete control).

    • Weed Density and Biomass: At a specific time point, count the number of weeds per unit area and/or harvest the weed biomass to determine the dry weight.

    • Crop Phytotoxicity: Visually assess any crop injury (e.g., stunting, chlorosis, necrosis) using a similar rating scale.

    • Crop Yield: At the end of the growing season, harvest the crop from each plot and determine the yield.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Conclusion

Pyridazinone herbicides represent a versatile class of weed control agents with multiple modes of action. While established pyridazinones like norflurazon and chloridazon continue to be effective in certain applications, ongoing research into novel pyridazinone derivatives is expanding their spectrum of activity and potential for managing herbicide resistance. Objective, data-driven comparisons with commercial standards, conducted under rigorous experimental protocols, are essential for positioning these herbicides effectively within integrated weed management programs. This guide provides a framework for such evaluations, emphasizing scientific integrity and a thorough understanding of the underlying mechanisms of action.

References

  • Norflurazon - Regulations.gov. (URL: [Link])

  • Chloridazon | C10H8ClN3O | CID 15546 - PubChem. (URL: [Link])

  • Zero-Tillage Induces Reduced Bio-Efficacy Against Weed Species Amaranthus retroflexus L. Dependent on Atrazine Formulation - MDPI. (URL: [Link])

  • General guidelines for sound, small-scale herbicide efficacy research. (URL: [Link])

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (URL: [Link])

  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests - APVMA. (URL: [Link])

  • Control of ALS- and PPO-inhibiting herbicide-resistant redroot pigweed (Amaranthus retroflexus) populations with common postemergence herbicides - SciELO. (URL: [Link])

  • Evaluation of Three Manitoba Redroot Pigweed (Amaranthus retroflexus L.) Populations Resistant to Acetolactate Synthase-Inhibitors - MSpace. (URL: [Link])

  • Guidelines for Herbicide Registration Trials: Cotton - Department of Agriculture. (URL: [Link])

  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators - publications.gc.ca. (URL: [Link])

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC. (URL: [Link])

  • Conducting a Bioassay For Herbicide Residues | NC State Extension Publications. (URL: [Link])

  • Evaluation Field Trials of Plant Protection Products - ANTEDIS. (URL: [Link])

  • Norflurazon Roadside Vegetation Management Herbicide Fact Sheet - WSdot.com. (URL: [Link])

  • Chloridazon | C10H8ClN3O | CID 15546 - PubChem. (URL: [Link])

  • 19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control. (URL: [Link])

  • Molecular Mechanisms of Resistance against PSII-Inhibiting Herbicides in Amaranthus retroflexus from the Czech Republic - PubMed. (URL: [Link])

  • Grass and Broadleaf Weeds | Pacific Northwest Pest Management Handbooks. (URL: [Link])

  • Chloridazon (Ref: BAS 119H) - AERU - University of Hertfordshire. (URL: [Link])

  • Effect of separate and combined application of some broadleaf herbicides on weed control a. (URL: [Link])

  • Development of an Agar Bioassay Sensitivity Test in Alopecurus myosuroides for the Pre-Emergence Herbicides Cinmethylin and Flufenacet - MDPI. (URL: [Link])

  • Herbicide Bioassay Study Guide | Analyzeseeds. (URL: [Link])

  • Norflurazon - Pesticide Fact Sheet - epa nepis. (URL: [Link])

  • DEGRADATION RATE OF CHLORIDAZON IN SOIL AS INFLUENCED BY ADJUVANTS - Journal of Plant Protection Research. (URL: [Link])

  • Mesotrione: Efficacy of Herbicide Combinations on LCO Fertilizer Granulars in Established Cool-Season Turf Final Report. (URL: [Link])

  • Grassy Weed Control with Mesotrione (Callisto. (URL: [Link])

  • Broadleaf weeds and sugar beet response to phenmedipham, desmedipham, ethofumesate and triflusulfuron-methyl - Agronomy Research. (URL: [Link])

  • Norflurazon (Ref: H 52143) - AERU. (URL: [Link])

  • Mesotrione is an effective broadleaf herbicide but may not control a broad spectrum of grass weeds. (URL: [Link])

  • Atrazine and Non-Atrazine Herbicide Comparisons in Conventional Till Corn - UNL Digital Commons. (URL: [Link])

  • Evaluation of Crop Tolerance and Weed Control in Corn and Grain Sorghum with Atrazine Replacements - ScholarWorks@UARK. (URL: [Link])

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Comparative

Publish Comparison Guide: Cross-Reactivity Profiling of Pyridazinone-Based Inhibitors

Executive Summary: The Promiscuity Paradox The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, valued for its ability to mimic the purine ring of ATP and the cyclic phosphate of cAMP. This struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Promiscuity Paradox

The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, valued for its ability to mimic the purine ring of ATP and the cyclic phosphate of cAMP. This structural mimicry makes it a potent core for inhibitors of Phosphodiesterases (PDEs) and Protein Kinases (e.g., p38 MAPK) . However, this same versatility drives a critical liability: cross-reactivity .

For drug developers, the challenge is rarely potency; it is selectivity. A pyridazinone designed for PDE4 (anti-inflammatory) may inadvertently inhibit PDE3 (cardiotonic), leading to arrhythmias. Similarly, a p38 MAPK inhibitor may cross-react with GSK3


 or DYRK1A due to ATP-pocket conservation.

This guide objectively analyzes the cross-reactivity landscape of pyridazinone-based inhibitors, comparing them against alternative scaffolds (phthalazinones, quinazolinones) and providing a validated experimental workflow for selectivity profiling.

Structural Basis of Cross-Reactivity

To understand performance, we must understand the mechanism. Pyridazinones function primarily as competitive inhibitors at the catalytic site.

  • In Kinases: The pyridazinone carbonyl and adjacent nitrogen often form a donor-acceptor hydrogen bond motif with the "hinge region" of the kinase ATP-binding pocket.

  • In PDEs: The ring mimics the pyrimidine portion of cAMP/cGMP, stacking against phenylalanine residues (e.g., Phe718 in PDE4) in the hydrophobic clamp.

Comparative Scaffold Analysis

The following diagram illustrates how the pyridazinone core relates to its bicyclic alternatives and their associated off-target risks.

Scaffold_Selectivity Pyridazinone Pyridazinone Core (Monocyclic) Targets Primary Targets PDE4, p38 MAPK Pyridazinone->Targets High Potency OffTargets Common Off-Targets PDE3, GSK3, DYRK1A Pyridazinone->OffTargets High Cross-Reactivity (Rotational Freedom) Phthalazinone Phthalazinone (Bicyclic Fused) Phthalazinone->Targets High Potency Phthalazinone->OffTargets Reduced Cross-Reactivity (Steric Hindrance) Mechanism Mechanism: Steric clash of fused benzene ring excludes PDE3 binding Phthalazinone->Mechanism

Figure 1: Structural relationship between scaffold rigidity and enzyme selectivity. The bicyclic phthalazinone restricts binding in the smaller PDE3 pocket compared to the flexible pyridazinone.

Performance Comparison: Pyridazinone vs. Alternatives[1][2][3][4]

The following data aggregates performance metrics from key studies comparing pyridazinone-based inhibitors (e.g., Zardaverine analogs) against Phthalazinones and other heterocycles.

Table 1: Selectivity Profiles (IC50 Values)
Inhibitor ClassCompound ExampleTarget (PDE4) IC50Off-Target (PDE3) IC50Selectivity Ratio (PDE3/PDE4)Clinical Implication
Pyridazinone Zardaverine0.8

M
0.5

M
0.6 (Dual Inhibitor) Bronchodilation + Inotropy (Arrhythmia risk)
Pyridazinone Cmpd 3b (Indole-linked)0.32

M
0.25

M
0.8 (Non-selective) High risk of emesis and cardiac events
Phthalazinone Cmpd 11c (cis-fused)0.004

M
> 10

M
> 2,500 (Selective) Potent anti-inflammatory with reduced cardiac risk
Benzimidazole Pimobendan> 10

M
0.2

M
< 0.02 (PDE3 Selective) Primarily used as an inodilator (VetMed)

Key Insight: Simple monocyclic pyridazinones (like Zardaverine) often act as dual inhibitors . While this is beneficial for specific pathologies (e.g., combined asthma/heart failure), it is a failure mode for developing specific anti-inflammatory drugs. Fusing a benzene ring to form a phthalazinone (Cmpd 11c) dramatically improves PDE4 selectivity by creating a steric clash within the PDE3 active site [1, 2].

Experimental Protocol: Self-Validating Selectivity Profiling

Workflow Diagram

Screening_Workflow Step1 Tier 1: Primary Biochemical Assay (Radiometric 33P-ATP or SPA) Goal: Determine Potency (IC50) Step2 Tier 2: The 'Safety' Panel (PDE3, PDE4D, p38, GSK3) Goal: Define Selectivity Window Step1->Step2 Decision Selectivity Ratio > 50x? Step2->Decision Step3 Tier 3: Functional Cellular Assay (PBMC TNF-alpha Release) Goal: Confirm Cell Permeability & Target Engagement Decision->Step1 No (Refine SAR) Decision->Step3 Yes

Figure 2: Tiered screening workflow for validating pyridazinone inhibitors.

Detailed Methodology
Tier 1: Radiometric Kinase/PDE Assay (The Gold Standard)

Why: Pyridazinones are often autofluorescent. Avoid fluorescence polarization (FP) or FRET assays in early screening to prevent false positives.

  • Protocol:

    • Incubate enzyme (e.g., PDE4B) with test compound in reaction buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl

      
      ).
      
    • Initiate reaction with

      
      -cAMP (for PDEs) or 
      
      
      
      -ATP (for Kinases).
    • Incubate for 20-60 min at 30°C.

    • Stop Reaction: Add SPA beads (Scintillation Proximity Assay) containing Zn

      
       (for PDEs) or specific antibodies.
      
    • Read: Count CPM on a MicroBeta counter.

    • Validation: Z-factor must be > 0.5. Use Rolipram (PDE4) or SB203580 (p38) as positive controls.

Tier 2: The "Killer" Panel

Pyridazinones have known liabilities. Your counter-screen panel must include:

  • For PDE4 targets: Screen against PDE3A (cardiac safety) and PDE4D (emesis liability).

  • For p38 targets: Screen against GSK3

    
      and DYRK1A . Pyridazinones frequently hit these due to hinge-binding similarities [3].
    
Tier 3: PBMC Functional Assay

Why: Biochemical potency does not guarantee cellular activity. Pyridazinones are polar; membrane permeability can be an issue.

  • Protocol:

    • Isolate Human PBMCs from buffy coats.

    • Pre-incubate with inhibitor (1h).

    • Stimulate with LPS (1

      
      g/mL) to induce TNF-
      
      
      
      .
    • Harvest supernatant after 18-24h.

    • Quantify TNF-

      
       via ELISA.
      
    • Success Criteria: Cellular IC50 should be within 3-10x of Biochemical IC50. A large shift indicates poor permeability or high protein binding.

Expert Recommendations for Optimization

If your pyridazinone lead shows cross-reactivity, apply these medicinal chemistry strategies:

  • N-Substitution: In PDE4 inhibitors, N-substitution on the pyridazinone ring (e.g., N-ethyl) often improves selectivity over PDE3, which tolerates N-substitution poorly [1].

  • Scaffold Hopping: Consider fusing a saturated ring to the pyridazinone (creating a tetrahydrophthalazinone). The increased bulk/steric volume often excludes the compound from the more restricted PDE3 active site while maintaining PDE4 affinity [4].

  • Indole Linkers: Linking an indole moiety to the pyridazinone (position 4) has been shown to enhance affinity for PDE4B (anti-inflammatory) over PDE4D (emetic), improving the therapeutic index [5].

References

  • Van der Mey, M., et al. (2001). "Synthesis, Structure−Activity Relationships, and Molecular Modeling of 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues." Journal of Medicinal Chemistry.

  • Van der Mey, M., et al. (2003).[1] "Synthesis and structure-activity relationships of cis-tetrahydrophthalazinone/pyridazinone hybrids: a novel series of potent dual PDE3/PDE4 inhibitory agents."[1][2] Journal of Medicinal Chemistry.

  • El-Malah, A., et al. (2013). "Design, synthesis, and molecular modelling of pyridazinone and phthalazinone derivatives as protein kinases inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.

  • Hatzelmann, A., & Schudt, C. (2001).[1] "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes." Journal of Pharmacology and Experimental Therapeutics.

  • Crocetti, L., et al. (2023).[4] "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes." Molecules.

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Validation

A Researcher's Guide to Validating the Mode of Action of Novel Pyridazinone-Based Insecticides

The relentless arms race between humans and insect pests necessitates the continuous development of novel insecticides. Among the promising heterocyclic compounds, the pyridazinone scaffold has emerged as a versatile bac...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless arms race between humans and insect pests necessitates the continuous development of novel insecticides. Among the promising heterocyclic compounds, the pyridazinone scaffold has emerged as a versatile backbone for a new generation of insecticidal agents.[1][2] Unlike broad-spectrum conventional pesticides, these novel compounds often target specific physiological and biochemical pathways in insects, promising greater efficacy with a reduced ecological footprint.[3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the essential methodologies for validating the mode of action (MoA) of these emerging pyridazinone-based insecticides.

Understanding the Landscape: Known and Hypothesized Modes of Action

A thorough validation process begins with an understanding of established targets for pyridazinone derivatives. This knowledge informs the initial hypothesis and guides the selection of appropriate screening assays.

The Precedent: Mitochondrial Electron Transport Chain (METI) Inhibition

The most well-characterized pyridazinone insecticide, Pyridaben, functions as a Mitochondrial Electron Transport Inhibitor (METI).[4] Specifically, it targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. By inhibiting this complex, Pyridaben effectively halts the production of ATP, the primary cellular energy currency, leading to rapid knockdown and mortality of the target pest.[5][6] This established MoA makes mitochondrial function a primary area of investigation for any novel pyridazinone analogue.

Emerging Targets: The Insect Nervous System

The insect nervous system is a proven target for a wide array of insecticides.[7][8] Recent research indicates that novel pyridazinone derivatives may also exert their effects by modulating neuronal signaling pathways.

  • GABA Receptor Antagonism: The γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel, is a crucial inhibitory neurotransmitter receptor in insects. Some novel iminopyridazine derivatives have been designed to act as antagonists of this receptor.[9] By blocking the influx of chloride ions, these compounds induce hyperexcitation, convulsions, and eventual death.[7]

The Validation Workflow: A Step-by-Step Experimental Approach

Validating the MoA of a novel compound is a systematic process that moves from broad physiological observations to specific molecular interactions. This workflow ensures a comprehensive and self-validating characterization of the insecticide's activity.

G cluster_0 Phase 1: In Vivo & Phenotypic Analysis cluster_1 Phase 2: Target System Identification cluster_2 Phase 3: Specific Target Validation cluster_3 Phase 4: Resistance & Comparative Analysis A Whole Organism Bioassays (e.g., topical, ingestion) B Symptomology Observation (e.g., paralysis, hyperexcitation) A->B Observe effects C Broad Target Screening (e.g., mitochondrial respiration, nerve function) B->C Hypothesize target D Synergist/Antagonist Assays C->D Confirm system E Biochemical Assays (e.g., enzyme inhibition, receptor binding) D->E Isolate target F Electrophysiology (e.g., patch-clamp) E->F Characterize interaction G Molecular Docking F->G Model interaction H Cross-Resistance Studies G->H Predict resistance I Comparative Efficacy vs. Alternatives G->I Benchmark performance

Caption: A generalized workflow for the validation of an insecticide's mode of action.

Phase 1: In Vivo Bioassays and Symptomology

The initial step is to determine the compound's toxicity and observe the physiological effects on the target insect.

Protocol: Topical Application Bioassay

  • Preparation: Prepare serial dilutions of the novel pyridazinone compound in a suitable solvent (e.g., acetone). A known insecticide with a defined MoA should be used as a positive control, and the solvent alone as a negative control.

  • Application: Apply a small, precise volume (e.g., 0.5-1.0 µL) of each dilution to the dorsal thorax of adult insects.

  • Observation: House the treated insects under controlled conditions (temperature, humidity, photoperiod) with access to food and water.

  • Data Collection: Record mortality at set time points (e.g., 24, 48, 72 hours). Also, meticulously document any observed symptoms such as tremors, paralysis, or hyperactivity.

  • Analysis: Calculate the LD50 (lethal dose for 50% of the population) using probit analysis.

Causality Behind Experimental Choices: The observed symptoms provide the first clues to the potential MoA. For example, tremors and hyperexcitation suggest a neurotoxic effect, while lethargy and slow paralysis might point towards metabolic disruption.[7]

Phase 2: Identifying the Target System

Based on the initial observations, the next phase involves narrowing down the biological system affected by the compound.

Protocol: Mitochondrial Respiration Assay (for suspected METIs)

  • Mitochondria Isolation: Isolate mitochondria from the target insect tissue (e.g., flight muscle) through differential centrifugation.

  • Oxygen Consumption Measurement: Use a Clark-type oxygen electrode or a high-resolution respirometer to measure oxygen consumption.

  • Substrate Addition: Add substrates that donate electrons to specific complexes of the electron transport chain (e.g., pyruvate/malate for Complex I, succinate for Complex II).

  • Inhibitor Application: Introduce the novel pyridazinone compound and measure the change in oxygen consumption.

  • Controls: Use known inhibitors as positive controls (e.g., Rotenone for Complex I, Antimycin A for Complex III) and a vehicle control.

Trustworthiness through Self-Validation: A significant drop in oxygen consumption after the addition of the compound, specifically when using Complex I substrates, strongly indicates a METI MoA similar to Pyridaben. The use of known inhibitors validates the integrity of the assay.

Phase 3: Pinpointing the Molecular Target

Once the target system is identified, the focus shifts to the specific molecular interaction.

Protocol: GABA Receptor Binding Assay (for suspected neurotoxins)

  • Membrane Preparation: Prepare synaptic membrane fractions from insect heads, which are rich in GABA receptors.

  • Radioligand Binding: Incubate the membrane preparation with a radiolabeled ligand known to bind to the GABA receptor (e.g., [³H]EBOB).

  • Competitive Binding: Perform competitive binding experiments by adding increasing concentrations of the novel pyridazinone compound.

  • Measurement: Measure the displacement of the radioligand by the test compound using a scintillation counter.

  • Analysis: Calculate the IC50 (half-maximal inhibitory concentration) and the Ki (inhibition constant) to determine the binding affinity of the compound for the receptor.

Expertise in Interpretation: A low Ki value indicates high binding affinity. This biochemical data, combined with electrophysiological studies (e.g., patch-clamp) demonstrating a change in ion flow across the neuronal membrane, provides robust evidence for GABA receptor antagonism.[9]

G cluster_0 Insect Synaptic Cleft GABA_Receptor GABA Receptor Extracellular Domain Transmembrane Domain (Chloride Channel) Intracellular Domain Chloride_Influx Chloride Ion (Cl⁻) Influx GABA_Receptor:p2->Chloride_Influx Opens Channel No_Influx Chloride Influx Blocked GABA_Receptor:p2->No_Influx Channel Remains Closed GABA GABA (Neurotransmitter) GABA->GABA_Receptor:p1 Binds Pyridazinone Novel Pyridazinone (Antagonist) Pyridazinone->GABA_Receptor:p1 Binds & Blocks Hyperpolarization Neuron Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Hyperexcitation Neuron Hyperexcitation No_Influx->Hyperexcitation

Caption: Antagonistic action of a novel pyridazinone at the insect GABA receptor.

Comparative Analysis: Benchmarking Against Alternatives

A crucial aspect of validating a novel insecticide is to compare its performance against existing alternatives. This provides context for its potential utility in pest management programs.

Insecticide ClassMode of Action (IRAC Group)Target SiteSpeed of ActionSpectrum of Activity
Novel Pyridazinone (Hypothetical) METI (21A) or GABA Antagonist (2B)Mitochondrial Complex I or GABA ReceptorFast to ModerateLikely specific to certain orders
Organophosphates AChE Inhibitors (1B)AcetylcholinesteraseFastBroad
Pyrethroids Sodium Channel Modulators (3A)Voltage-gated sodium channelsVery FastBroad
Neonicotinoids nAChR Agonists (4A)Nicotinic acetylcholine receptorModerate to FastBroad (systemic)
Diamides Ryanodine Receptor Modulators (28)Ryanodine receptorsModerateLepidoptera, some Coleoptera

Authoritative Grounding: The Insecticide Resistance Action Committee (IRAC) provides a comprehensive classification of insecticides based on their mode of action, which is an essential resource for comparative analysis.[4]

Conclusion and Future Directions

The validation of the mode of action is a cornerstone of modern insecticide discovery. For novel pyridazinone-based compounds, the investigative path should be guided by the established precedent of mitochondrial inhibition while remaining open to the exploration of novel targets, particularly within the insect nervous system. A multi-faceted approach, combining in vivo observations with targeted biochemical and electrophysiological assays, is paramount for generating a robust and defensible MoA profile. This detailed understanding not only supports regulatory approval but also informs resistance management strategies, ensuring the longevity and effectiveness of these promising new insecticidal tools.[3][10]

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Comparative

Technical Guide: Assessing Weed Resistance to Pyridazinone-Based Herbicides

Executive Summary Pyridazinone herbicides (e.g., norflurazon) are Group 12 (formerly F1) Phytoene Desaturase (PDS) inhibitors. While they share the distinct "bleaching" phenotype with Group 27 (HPPD) inhibitors, their re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazinone herbicides (e.g., norflurazon) are Group 12 (formerly F1) Phytoene Desaturase (PDS) inhibitors. While they share the distinct "bleaching" phenotype with Group 27 (HPPD) inhibitors, their resistance profiles and molecular drivers are distinct. This guide provides a structured framework for characterizing resistance, distinguishing target-site mutations (specifically at the Arg304 codon) from metabolic adaptations, and validating these findings against alternative bleaching herbicides.

Part 1: Mechanistic Differentiation & Pathway Logic

To accurately assess resistance, one must first distinguish the specific blockade within the carotenoid biosynthesis pathway. Pyridazinones do not inhibit chlorophyll synthesis directly; they inhibit the protective carotenoids, leading to secondary photo-oxidation.

The Carotenoid Biosynthesis Blockade

Pyridazinones competitively inhibit Phytoene Desaturase (PDS) .[1] This enzyme catalyzes the desaturation of colorless phytoene into


-carotene.
  • Susceptible Response: PDS inhibition

    
     Phytoene accumulation 
    
    
    
    Lack of colored carotenoids
    
    
    Singlet oxygen (
    
    
    ) destroys chlorophyll
    
    
    Albino tissue.
  • Resistant Response: Functional PDS variants (e.g., Arg304 mutations) maintain

    
    -carotene production despite herbicide presence.
    
DOT Diagram: Carotenoid Pathway & Inhibition Points

The following diagram illustrates the specific intervention points of Pyridazinones vs. HPPD inhibitors, highlighting why phenotypic diagnosis alone is insufficient.

CarotenoidPathway GGPP Geranylgeranyl Diphosphate Phytoene Phytoene (Colorless) GGPP->Phytoene Phytoene Synthase ZetaCarotene Zeta-Carotene (Yellow) Phytoene->ZetaCarotene PDS Enzyme Lycopene Lycopene (Red) ZetaCarotene->Lycopene BetaCarotene Beta-Carotene (Orange) Lycopene->BetaCarotene Chlorophyll Chlorophyll (Green) BetaCarotene->Chlorophyll Protects from PhotoOx Photo-Oxidation (Bleaching) Chlorophyll->PhotoOx Unprotected Light Exposure Norflurazon Pyridazinones (Norflurazon) Norflurazon->Phytoene Direct Inhibition (Group 12) Mesotrione Triketones (HPPD Inhibitors) Plastoquinone Plastoquinone (Cofactor) Mesotrione->Plastoquinone Inhibits HPPD (Group 27) Plastoquinone->Phytoene Required Cofactor for PDS

Caption: Figure 1. PDS inhibition by Pyridazinones blocks Phytoene conversion.[2] Note that HPPD inhibitors (Mesotrione) act upstream by depleting Plastoquinone, a necessary cofactor for PDS.

Part 2: Comparative Resistance Profiling

Distinguishing between PDS resistance and HPPD resistance is critical because cross-resistance patterns can be counter-intuitive. Notably, specific PDS mutations can confer negative cross-resistance (hypersensitivity) to other PDS inhibitors.[3][4]

Table 1: Comparative Efficacy & Resistance Markers
FeaturePyridazinones (e.g., Norflurazon)HPPD Inhibitors (e.g., Mesotrione)Glyphosate (Baseline Control)
Primary Target Phytoene Desaturase (PDS)4-HPPDEPSP Synthase
Symptomology White/Albino new growthWhite/Albino new growthYellowing/Stunting
Resistance Mechanism Target Site: pds gene mutation (Arg304).Metabolic: P450-mediated (rare).Metabolic: Enhanced P450 metabolism.Target Site: HPPD overexpression/mutation.Target Site: Pro106/TIPS.Sequestration: Vacuolar trapping.
Diagnostic Marker Phytoene accumulation in tissue.[5]Homogentisic acid accumulation.Shikimate accumulation.
Cross-Resistance Risk High within Group 12. Potential negative cross-resistance to diflufenican.[3][4]High within Group 27 (Triketones/Isoxazoles).None (distinct pathway).
Key Insight: The "Negative Cross-Resistance" Phenomenon

Research in Hydrilla verticillata has shown that the Arg304 mutation in the pds gene confers resistance to Norflurazon but can increase sensitivity to other PDS inhibitors like diflufenican.[3] This is a vital validation check:

  • If Resistant to Norflurazon AND Diflufenican: Likely metabolic resistance (non-target site).

  • If Resistant to Norflurazon but Susceptible to Diflufenican: Likely target-site mutation (Arg304).[3]

Part 3: Diagnostic Protocols (Self-Validating Systems)

Do not rely on visual scoring alone. The following workflows integrate whole-plant assays with molecular validation.

Protocol A: Whole-Plant Dose-Response (The Gold Standard)

Objective: Determine the Resistance Index (RI) based on GR50 (Growth Reduction 50%).

  • Seed Collection: Collect seeds from putative resistant (R) patches and known susceptible (S) populations.[6]

  • Pre-Treatment: Break dormancy (stratification at 4°C for 7 days if necessary).

  • Experimental Design:

    • Randomized Complete Block Design (RCBD), 4 replicates.

    • Dose Range: 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x of the label rate.

    • Control: Untreated check (0x).

  • Application: Use a track sprayer calibrated to 200 L/ha.

  • Assessment (21 Days After Treatment):

    • Visual: % Bleaching (0 = green, 100 = white).

    • Biomass: Dry weight (cut at soil line, dry at 60°C for 48h).

  • Analysis: Fit data to a log-logistic model (e.g., using the drc package in R) to calculate GR50.

Protocol B: Molecular Validation (PDS Gene Sequencing)

Objective: Confirm target-site resistance by identifying the Arg304 mutation.

  • Tissue Sampling: Harvest 100mg of fresh leaf tissue from R and S survivors.

  • RNA Extraction: Use Trizol or CTAB method to extract total RNA (essential for cDNA synthesis as pds is a nuclear gene).

  • cDNA Synthesis: Reverse transcribe RNA to cDNA.

  • PCR Amplification:

    • Target the pds coding region.[7]

    • Note: Primers must be specific to the weed species (e.g., Hydrilla, Amaranthus).

  • Sequencing: Sanger sequencing of the amplicon.

  • Alignment: Align R sequence against S sequence. Look specifically for Codon 304 .

    • Wild Type: Arginine (Arg/R).

    • Mutant: Serine (Ser), Cysteine (Cys), or Histidine (His).[3][5]

DOT Diagram: Diagnostic Decision Tree

This workflow ensures no false positives from metabolic mimics.

DiagnosticWorkflow Start Suspected Resistance (Field Survival) Screen Discriminating Dose Assay (1x Label Rate) Start->Screen Survival >20% Survival/Regrowth Screen->Survival DoseResponse Full Dose-Response (Calculate RI) Survival->DoseResponse Yes HighRI High RI (>5x) DoseResponse->HighRI LowRI Low RI (2-4x) DoseResponse->LowRI Seq Sequence PDS Gene (Target: Arg304) HighRI->Seq MetabolicTest Test for Metabolic Resistance (P450 Inhibitors / HPLC) LowRI->MetabolicTest MutationFound Mutation Present (Target-Site Resistance) Seq->MutationFound Arg304 Variant NoMutation No Mutation Found Seq->NoMutation Wild Type NoMutation->MetabolicTest

Caption: Figure 2. Diagnostic workflow for confirming Pyridazinone resistance. Note that high-level resistance often triggers immediate sequencing, while low-level suggests metabolic investigation.

Part 4: Field Implications & Management

The Rotation Fallacy

Researchers often recommend rotating modes of action. However, rotating between Pyridazinones (Group 12) and HPPD inhibitors (Group 27) carries risk if the resistance mechanism is metabolic . Enhanced metabolism (e.g., P450 overexpression) can sometimes detoxify both classes despite different target sites.

Recommendation:

  • If Target-Site (Arg304): Rotation to HPPD inhibitors is likely effective (due to negative cross-resistance potential).

  • If Metabolic: Rotation must shift to entirely distinct physiological processes (e.g., PSII inhibitors or Auxin mimics), avoiding bleaching herbicides entirely.

References

  • HRAC (Herbicide Resistance Action Committee). (2024). Global Classification of Herbicide Modes of Action. Retrieved from [Link]

  • Michel, A., et al. (2004).[8] Somatic mutation-mediated evolution of herbicide resistance in the nonindigenous invasive plant hydrilla (Hydrilla verticillata). Molecular Ecology. Retrieved from [Link]

  • Arias, R. S., et al. (2005).[9] Molecular evolution of herbicide resistance to phytoene desaturase inhibitors in Hydrilla verticillata and its potential use to generate herbicide-resistant crops. Pest Management Science. Retrieved from [Link]

  • Lu, H., et al. (2020). Evolution of resistance to HPPD-inhibiting herbicides in a wild radish population via enhanced herbicide metabolism. Pest Management Science. Retrieved from [Link]

  • Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology.[2][6][9][10][11] Retrieved from [Link]

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Safety & Regulatory Compliance

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